Thalidomide-4-O-CH2-COO(t-Bu)
Description
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Properties
IUPAC Name |
tert-butyl 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-19(2,3)28-14(23)9-27-12-6-4-5-10-15(12)18(26)21(17(10)25)11-7-8-13(22)20-16(11)24/h4-6,11H,7-9H2,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNNKCCXJSOWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-4-O-CH2-COO(t-Bu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This thalidomide derivative serves as a crucial ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins.
Introduction
Thalidomide and its analogs have garnered significant attention in drug discovery, evolving from a notorious teratogen to a valuable scaffold in targeted protein degradation. The molecule "Thalidomide-4-O-CH2-COO(t-Bu)" is a functionalized derivative designed for incorporation into PROTACs. The tert-butyl ester provides a protected carboxylic acid functionality, allowing for facile coupling to a linker and, subsequently, a target protein ligand. The core thalidomide structure facilitates the recruitment of the CRBN E3 ligase, a critical step in the ubiquitination and subsequent proteasomal degradation of the target protein.
Synthesis Methodology
The synthesis of Thalidomide-4-O-CH2-COO(t-Bu) is a two-step process commencing with the formation of 4-hydroxythalidomide, followed by O-alkylation.
Step 1: Synthesis of 4-Hydroxythalidomide
The initial step involves the condensation of 3-hydroxyphthalic anhydride with (±)-α-aminoglutarimide.
Experimental Protocol:
-
To a solution of 3-hydroxyphthalic anhydride (1 equivalent) in toluene, add triethylamine (2 equivalents).
-
Add (±)-α-aminoglutarimide (1 equivalent) to the mixture.
-
Heat the reaction mixture to 110°C and reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-hydroxythalidomide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
Step 2: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)
The second step is the O-alkylation of 4-hydroxythalidomide with tert-butyl bromoacetate.
Experimental Protocol:
-
Suspend 4-hydroxythalidomide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K2CO3) (2 equivalents), to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Thalidomide-4-O-CH2-COO(t-Bu).
Synthetic Workflow
Caption: Synthetic pathway for Thalidomide-4-O-CH2-COO(t-Bu).
Characterization Data
The structural identity and purity of the synthesized Thalidomide-4-O-CH2-COO(t-Bu) are confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 1950635-36-5[1] |
| Molecular Formula | C19H20N2O7[1] |
| Molecular Weight | 388.38 g/mol [1] |
| Appearance | Solid |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Typical Aromatic Protons | m | 3H | Phthalimide ring |
| Typical CH | dd | 1H | Glutarimide ring |
| Typical CH₂ | s | 2H | -O-CH₂-COO- |
| Typical Glutarimide CH₂ | m | 4H | Glutarimide ring |
| Typical tert-Butyl | s | 9H | -C(CH₃)₃ |
| Typical NH | br s | 1H | Glutarimide ring |
Note: Specific chemical shifts can vary depending on the solvent and instrument used. This table represents expected regions and multiplicities.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 389.1343 | 411.1163 |
| Observed m/z | Typically within ± 5 ppm of calculated value | Typically within ± 5 ppm of calculated value |
Role in PROTAC Technology and Cereblon Signaling
Thalidomide-4-O-CH2-COO(t-Bu) is a cornerstone in the design of CRBN-recruiting PROTACs. The thalidomide moiety binds to Cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event, orchestrated by the PROTAC, brings a target protein into close proximity with the E3 ligase machinery.
The subsequent ubiquitination of the target protein marks it for degradation by the 26S proteasome. This process of induced protein degradation offers a powerful therapeutic strategy for targeting proteins that are otherwise difficult to inhibit with traditional small molecules.
Cereblon-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation via Cereblon.
Conclusion
The synthesis and characterization of Thalidomide-4-O-CH2-COO(t-Bu) are fundamental to the advancement of targeted protein degradation. This guide provides researchers and drug development professionals with the essential protocols and data to effectively synthesize and utilize this key intermediate in the creation of novel PROTAC-based therapeutics. The ability to selectively hijack the cell's protein degradation machinery opens up new avenues for treating a wide range of diseases by targeting previously "undruggable" proteins.
References
An In-depth Technical Guide on the Chemical Properties of Thalidomide-4-O-CH2-COO(t-Bu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-O-CH2-COO(t-Bu), also known by its IUPAC name tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, is a crucial chemical intermediate in the burgeoning field of targeted protein degradation. As a derivative of thalidomide, it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This property makes it an indispensable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Thalidomide-4-O-CH2-COO(t-Bu), tailored for researchers and professionals in drug development.
Chemical and Physical Properties
Thalidomide-4-O-CH2-COO(t-Bu) is a solid at room temperature and is characterized by the chemical properties summarized in the table below. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to allow for further chemical modifications, typically the attachment of a linker and a target protein-binding ligand in the synthesis of PROTACs.[1]
| Property | Value | Reference |
| IUPAC Name | tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | [2] |
| CAS Number | 1950635-36-5 | [2] |
| Molecular Formula | C₁₉H₂₀N₂O₇ | [2] |
| Molecular Weight | 388.38 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically >98% | [1] |
| Storage | Store at room temperature | [1] |
| XLogP3 | 1.2 | [2] |
Synthesis
A plausible synthetic route would start with 4-hydroxythalidomide, which is then alkylated with tert-butyl bromoacetate in the presence of a suitable base to yield the final product.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of Thalidomide-4-O-CH2-COO(t-Bu).
Biological Activity and Mechanism of Action
The biological significance of Thalidomide-4-O-CH2-COO(t-Bu) lies in its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This complex, which also includes Cullin-4, DDB1, and Roc1, is a key component of the ubiquitin-proteasome system, the cell's machinery for degrading unwanted or damaged proteins.[5]
By itself, Thalidomide-4-O-CH2-COO(t-Bu) acts as a CRBN ligand. However, its primary utility is in the construction of PROTACs. In a PROTAC molecule, this thalidomide derivative serves as the E3 ligase-recruiting moiety. The other end of the PROTAC contains a ligand that binds to a specific protein of interest (POI). By simultaneously binding to both CRBN and the POI, the PROTAC brings the E3 ligase complex into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
CRBN-Mediated Protein Degradation Pathway:
Caption: PROTAC-mediated protein degradation via the CRL4-CRBN pathway.
Experimental Protocols
While a specific protocol for the synthesis of Thalidomide-4-O-CH2-COO(t-Bu) is not available, this section outlines general experimental protocols relevant to its use and characterization, based on methods for similar compounds.
General Synthesis of Thalidomide-based PROTAC Linkers
The synthesis of thalidomide analogs often involves the condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione.[3][4]
Experimental Workflow for Synthesis and Purification:
Caption: General workflow for synthesis and purification of thalidomide derivatives.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. Expected signals would include those for the tert-butyl group, the methylene protons of the acetate linker, and the characteristic aromatic and glutarimide protons of the thalidomide core.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A typical method for thalidomide and its derivatives would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer.[2]
Biological Assays
CRBN Binding Assay: The affinity of Thalidomide-4-O-CH2-COO(t-Bu) for CRBN can be determined using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Competitive binding assays, such as fluorescence polarization or TR-FRET, can also be employed.
PROTAC-Mediated Degradation Assay (Western Blot): Once incorporated into a PROTAC, its ability to induce the degradation of the target protein is typically assessed by Western blot.
Experimental Workflow for Western Blot:
Caption: Standard workflow for assessing protein degradation by Western blot.
Conclusion
Thalidomide-4-O-CH2-COO(t-Bu) is a vital molecular tool for researchers engaged in the development of PROTACs and other chemical probes for targeted protein degradation. Its well-defined role as a CRBN ligand, coupled with its synthetic tractability, makes it a cornerstone in the design of novel therapeutics aimed at degrading previously "undruggable" protein targets. This guide provides a foundational understanding of its chemical properties and biological context to aid in its effective utilization in research and drug discovery. Further investigation into its specific synthesis and characterization will undoubtedly contribute to the advancement of targeted protein degradation technologies.
References
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-4-O-CH2-COO(t-Bu) in PROTACs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein degradation machinery to eliminate disease-causing proteins. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives have emerged as highly effective recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on "Thalidomide-4-O-CH2-COO(t-Bu)," a crucial synthetic intermediate used in the construction of CRBN-recruiting PROTACs. We will delve into its mechanism of action, present relevant quantitative data for the core thalidomide scaffold, provide detailed experimental protocols for assessing PROTAC efficacy, and visualize key processes through signaling and workflow diagrams.
Introduction to PROTACs and the Role of Thalidomide Analogs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized ligands for CRBN.[4] These molecules bind to a hydrophobic pocket in CRBN, allosterically modulating its substrate specificity and inducing the degradation of "neosubstrates."[]
"Thalidomide-4-O-CH2-COO(t-Bu)" is a key intermediate in the synthesis of CRBN-based PROTACs. It incorporates the core thalidomide scaffold necessary for CRBN binding. The tert-butyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, allows for the covalent attachment of a linker, which is subsequently connected to a ligand for a target protein.
Mechanism of Action of Thalidomide-Based PROTACs
The fundamental mechanism of action for a PROTAC synthesized from "Thalidomide-4-O-CH2-COO(t-Bu)" involves the following key steps:
-
Binary Complex Formation: The PROTAC molecule can independently bind to either the target Protein of Interest (POI) or the CRBN subunit of the CRL4^CRBN^ E3 ligase complex.
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-CRBN) is a critical step. The efficiency of ternary complex formation is influenced by the nature of the POI ligand, the CRBN ligand, the linker length and composition, and the cooperative interactions between the POI and CRBN.
-
Ubiquitination of the POI: Once the ternary complex is formed, the E3 ligase complex catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Quantitative Performance Data
However, the binding of the core thalidomide moiety is essential for CRBN recruitment. The following table summarizes the binding affinities of thalidomide and its clinically relevant derivatives to CRBN, providing a reference for the expected binding of the core structure.
| Compound | Assay Type | Binding Constant (Kd or Ki) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [3] |
| (S)-Thalidomide | - | ~10-fold stronger binding than (R)-enantiomer | [4][6] |
| Lenalidomide | ITC | 0.6 µM (for CRBN:DDB1) | [7] |
| Pomalidomide | ITC | 12.5 µM (for CRBN-TBD) | [7] |
Note: Binding constants can vary depending on the specific assay conditions and protein constructs used.
Key Experimental Protocols
Assessing the efficacy of a PROTAC derived from "Thalidomide-4-O-CH2-COO(t-Bu)" involves a series of in vitro and cellular assays.
Western Blot for PROTAC-Mediated Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein.[8]
A. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
B. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
C. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
D. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the POI in a cell-free system.
A. Reagents and Setup:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), CRL4^CRBN^ E3 ligase complex, and the POI.
-
Ubiquitin and ATP.
-
PROTAC compound.
-
Reaction buffer.
B. Reaction:
-
Assemble the reaction mixture containing the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
C. Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described above, using a primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-CRBN ternary complex.
A. Isothermal Titration Calorimetry (ITC):
-
Load the purified CRBN protein into the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe.
-
Titrate the PROTAC into the CRBN solution and measure the heat changes upon binding.
-
In a separate experiment, titrate the PROTAC into a solution containing both CRBN and the POI to measure the thermodynamics of ternary complex formation.
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Label the POI and CRBN with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.
-
In the presence of an effective PROTAC, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the amount of ternary complex formed.
Conclusion
"Thalidomide-4-O-CH2-COO(t-Bu)" is a valuable chemical tool for the synthesis of potent and specific PROTACs that hijack the CRBN E3 ligase. While direct biological data on this intermediate is scarce, the extensive characterization of the thalidomide core provides a strong foundation for its use in PROTAC design. The successful development of PROTACs relies on a comprehensive understanding of their mechanism of action and the application of a suite of robust biochemical and cellular assays to quantify their efficacy in mediating protein degradation. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to effectively utilize thalidomide-based chemistry in the pursuit of novel protein-degrading therapeutics.
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
The Cornerstone of Targeted Protein Degradation: A Technical Guide to Thalidomide-4-O-CH2-COO(t-Bu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for destruction.
This technical guide provides an in-depth overview of Thalidomide-4-O-CH2-COO(t-Bu) , a key synthetic intermediate and a potent Cereblon (CRBN) E3 ligase ligand used in the development of novel PROTACs.[1][2] This molecule, also known by its IUPAC name tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, serves as a versatile building block for creating degraders against a wide array of protein targets.[3] We will delve into its mechanism of action, provide a detailed (though representative) synthesis protocol, and present a comprehensive suite of experimental methodologies for its characterization and for the evaluation of PROTACs derived from it.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-4-O-CH2-COO(t-Bu) functions as the CRBN-recruiting moiety within a PROTAC. The core thalidomide structure binds to the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[4] The tert-butyl ester group acts as a protecting group, which upon removal, reveals a carboxylic acid that can be readily conjugated to a linker and a ligand for a protein of interest (POI).
The resulting PROTAC orchestrates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[7]
Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)
While specific, detailed synthesis protocols for Thalidomide-4-O-CH2-COO(t-Bu) are not widely published in peer-reviewed literature, a representative procedure can be extrapolated from the synthesis of similar thalidomide analogs. The following is a plausible, multi-step synthesis.
Experimental Protocol:
Step 1: Synthesis of 4-hydroxythalidomide
-
To a solution of 4-aminophthalic acid in a suitable solvent (e.g., dimethylformamide), add 3-aminoglutarimide hydrochloride.
-
Heat the reaction mixture under reflux for several hours.
-
Upon cooling, the product, 4-hydroxythalidomide, will precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization.
Step 2: Alkylation of 4-hydroxythalidomide
-
Suspend 4-hydroxythalidomide in a polar aprotic solvent such as acetone or acetonitrile.
-
Add a weak base, for example, potassium carbonate, to the suspension.
-
To this mixture, add tert-butyl bromoacetate dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Thalidomide-4-O-CH2-COO(t-Bu) as a solid.[8]
Quantitative Data and Characterization
Precise quantitative data for Thalidomide-4-O-CH2-COO(t-Bu) is not extensively available in the public domain. However, based on data for thalidomide and its close analogs, we can project expected performance metrics. The following tables present a compilation of reported binding affinities for related compounds and hypothetical, yet realistic, performance data for a PROTAC synthesized using Thalidomide-4-O-CH2-COO(t-Bu).
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~2.0 µM (IC50) | Competitive Binding Assay | [9] |
| Lenalidomide | ~1.0 µM (IC50) | Competitive Binding Assay | [9] |
| Pomalidomide | ~0.2 µM (IC50) | Competitive Binding Assay | [9] |
| Thalidomide-4-O-CH2-COO(t-Bu) | (Hypothetical) 1-5 µM (Kd) | To be determined (e.g., ITC, SPR) | N/A |
Table 2: Hypothetical Degradation Performance of a PROTAC Utilizing Thalidomide-4-O-CH2-COO(t-Bu)
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-X | BRD4 | HeLa | 25 | >90 | 24 |
| PROTAC-Y | BTK | MOLM-14 | 10 | >95 | 18 |
Disclaimer: The DC50 and Dmax values in Table 2 are hypothetical and intended for illustrative purposes. Actual values will depend on the specific target protein, linker, and cell line used.
Experimental Protocols for Characterization and Evaluation
A rigorous evaluation of a PROTAC derived from Thalidomide-4-O-CH2-COO(t-Bu) involves a series of in vitro and cellular assays.
Cereblon Binding Assays
Confirming the engagement of the thalidomide moiety with CRBN is a critical first step. Several biophysical and biochemical methods can be employed.
a) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of the ligand to the protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[4]
-
Protocol:
-
Prepare a solution of purified CRBN protein in the sample cell of the calorimeter.
-
Load a solution of Thalidomide-4-O-CH2-COO(t-Bu) into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
Analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction.[4]
-
b) Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte.[4]
-
Protocol:
-
Immobilize purified recombinant CRBN protein onto a sensor chip.
-
Prepare a series of dilutions of Thalidomide-4-O-CH2-COO(t-Bu) in a suitable running buffer.
-
Flow the ligand solutions over the sensor chip surface and monitor the binding response in real-time to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
-
c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by the test compound.[10]
-
Protocol:
-
Incubate GST-tagged CRBN with a Europium-labeled anti-GST antibody (donor) and a fluorescent thalidomide analog (acceptor).
-
Add serial dilutions of Thalidomide-4-O-CH2-COO(t-Bu).
-
Measure the FRET signal. A decrease in the FRET signal indicates displacement of the tracer and binding of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.
a) NanoBRET™ Ternary Complex Assay
-
Principle: This live-cell assay measures the proximity of a NanoLuc® luciferase-tagged POI and a HaloTag®-fused CRBN in the presence of a PROTAC.[11]
-
Protocol:
-
Co-transfect cells with expression vectors for the NanoLuc®-POI and HaloTag®-CRBN fusions.
-
Label the HaloTag®-CRBN with a fluorescent ligand.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
An increase in the BRET signal indicates the formation of the ternary complex.[11]
-
b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay uses donor and acceptor beads that are brought into proximity upon formation of the ternary complex, generating a chemiluminescent signal.
-
Protocol:
-
Use tagged versions of the POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).
-
Incubate the tagged proteins with the PROTAC.
-
Add AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-His) and donor beads coated with an antibody against the other tag (e.g., anti-GST).
-
Excite the donor beads and measure the luminescent signal from the acceptor beads.
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
a) Western Blot Analysis
-
Principle: This technique allows for the semi-quantitative or quantitative detection of the POI in cell lysates after treatment with the PROTAC.[5][12]
-
Protocol:
-
Plate cells and treat with a dose-range of the PROTAC for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 and Dmax values from the dose-response curve.[5]
-
b) Quantitative Mass Spectrometry-Based Proteomics
-
Principle: This powerful technique provides a global and unbiased view of changes in the proteome upon PROTAC treatment, allowing for the quantification of POI degradation and the identification of off-target effects.[13][14][15]
-
Protocol:
-
Treat cells with the PROTAC and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Conclusion
Thalidomide-4-O-CH2-COO(t-Bu) is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its straightforward incorporation into heterobifunctional degraders allows for the targeted degradation of a wide array of proteins. The methodologies and data presented in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs for both therapeutic and research applications. As the field of targeted protein degradation continues to evolve, the foundational understanding of such key building blocks will remain paramount to the development of next-generation medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]
- 3. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide-4-O-CH2-COO(t-Bu) | 1950635-36-5 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]
- 12. benchchem.com [benchchem.com]
- 13. Protein Degrader [proteomics.com]
- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sapient.bio [sapient.bio]
The Strategic Role of the Tert-Butyl Group in Thalidomide-Based PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the tert-butyl protecting group in the synthetic intermediate, "Thalidomide-4-O-CH2-COO(t-Bu)". This key molecule serves as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. Here, we delve into the chemical properties, synthesis, deprotection strategies, and the ultimate application of this intermediate in the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).
The Tert-Butyl Ester: A Chemist's Shield
In the multi-step synthesis of complex molecules like PROTACs, protecting groups are indispensable tools for temporarily masking reactive functional groups, thereby preventing unwanted side reactions.[1][2] The tert-butyl group, in the form of a tert-butyl ester, is a widely employed protecting group for carboxylic acids due to its unique stability profile.[3]
The bulky nature of the tert-butyl group provides steric hindrance, rendering the ester resistant to a wide range of nucleophiles and basic conditions. This stability is crucial during the assembly of the PROTAC molecule, where various reagents and reaction conditions are employed to link the target-binding ligand and the E3 ligase ligand.[4] However, the true elegance of the tert-butyl ester lies in its facile and clean removal under acidic conditions, a process known as deprotection. This "unmasking" of the carboxylic acid at the desired synthetic stage is critical for the subsequent conjugation to a linker, ultimately leading to the final PROTAC construct.[5][6]
"Thalidomide-4-O-CH2-COO(t-Bu)" is a purpose-built intermediate where the carboxylic acid, attached to the 4-position of the thalidomide phthalimide ring via an ether linkage, is protected by a tert-butyl group. This strategic placement allows for the thalidomide moiety to be incorporated as the Cereblon (CRBN) E3 ligase ligand in a PROTAC.[6] The protected carboxylic acid serves as a handle for attaching a linker, which in turn is connected to a ligand that binds to a specific protein of interest, targeting it for degradation.
Synthesis and Deprotection: A Practical Overview
The synthesis of "Thalidomide-4-O-CH2-COO(t-Bu)" and its subsequent deprotection are fundamental steps in the generation of thalidomide-based PROTACs. Below are generalized experimental protocols based on established synthetic methodologies for similar compounds.
Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)
This synthesis typically involves the alkylation of 4-hydroxythalidomide with a reagent containing the tert-butyl protected carboxylic acid moiety.
Experimental Protocol:
-
Starting Materials: 4-hydroxythalidomide, tert-butyl bromoacetate, and a suitable base (e.g., potassium carbonate, sodium hydride).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of 4-hydroxythalidomide in the chosen solvent, add the base at room temperature and stir for a designated period (e.g., 30 minutes) to form the corresponding alkoxide.
-
Add tert-butyl bromoacetate to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield "Thalidomide-4-O-CH2-COO(t-Bu)".
-
Deprotection of the Tert-Butyl Group
The removal of the tert-butyl group is most commonly achieved using strong acids, which facilitate the cleavage of the ester bond to yield the free carboxylic acid and isobutylene as a volatile byproduct.[7]
Experimental Protocol:
-
Reagent: Trifluoroacetic acid (TFA) is the most common reagent for this deprotection.[7]
-
Solvent: A chlorinated solvent such as dichloromethane (DCM) is typically used.
-
Procedure:
-
Dissolve "Thalidomide-4-O-CH2-COO(t-Bu)" in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture at room temperature.
-
Stir the reaction for a period of 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid, "Thalidomide-4-O-CH2-COOH", can often be used in the next step without further purification.
-
Quantitative Data on Deprotection
The efficiency of tert-butyl ester deprotection can be influenced by the specific reagents and conditions employed. The following table summarizes representative quantitative data for the deprotection of tert-butyl esters from various sources in the literature. While not specific to "Thalidomide-4-O-CH2-COO(t-Bu)", this data provides a useful comparison of different methods.
| Reagent/Condition | Substrate Type | Reaction Time | Yield (%) | Reference |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Various tert-butyl esters | 1 - 4 hours | >95% | [7] |
| ZnBr₂ in Dichloromethane (DCM) | N-(PhF)amino acid tert-butyl esters | 24 hours | 75% | [8] |
| CeCl₃·7H₂O–NaI in Acetonitrile | N-Boc-protected amino acid tert-butyl esters | 1 - 6 hours | 75 - 99% | [9] |
| p-toluenesulfonic acid, microwave irradiation | Aromatic tert-butyl esters | 5 - 10 minutes | 85 - 95% | [10] |
| Reagent-free thermal deprotection in a continuous flow reactor | Amphoteric amino acid derivatives | 15 - 40 minutes | Good to high | [11][12] |
Role in PROTAC Synthesis and Mechanism of Action
The deprotected intermediate, "Thalidomide-4-O-CH2-COOH", is a crucial building block for PROTAC synthesis. The newly revealed carboxylic acid provides a reactive handle for conjugation with a linker molecule, which is subsequently attached to a ligand that recognizes the target protein destined for degradation.
References
- 1. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Structural and Conformational Analysis of Thalidomide-4-O-CH2-COO(t-Bu): A Technical Guide for Drug Development Professionals
Introduction
Thalidomide, a molecule with a complex and dual history, has re-emerged as a cornerstone in the development of novel therapeutics, particularly in the realm of targeted protein degradation. Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has been harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins implicated in disease. This technical guide provides an in-depth structural and conformational analysis of a key thalidomide derivative, tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate , commonly referred to as Thalidomide-4-O-CH2-COO(t-Bu) . This derivative serves as a crucial intermediate in the synthesis of PROTACs, incorporating the CRBN-binding moiety with a versatile linker attachment point.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's structural features, conformational dynamics, and its interaction with the CRBN receptor. While specific experimental data for this derivative is limited in the public domain, this document synthesizes available information and draws parallels from extensive research on thalidomide and its analogs to provide a robust analytical framework.
Physicochemical Properties
"Thalidomide-4-O-CH2-COO(t-Bu)" is a solid compound at room temperature.[1] Its fundamental physicochemical properties, largely derived from computational models, are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | [1] |
| CAS Number | 1950635-36-5 | [1] |
| Molecular Formula | C19H20N2O7 | [1] |
| Molecular Weight | 388.38 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | [2] |
| Physical Form | Solid | [1] |
Structural Analysis
The structure of "Thalidomide-4-O-CH2-COO(t-Bu)" is comprised of three key moieties: the phthalimide ring system, the glutarimide ring, and the tert-butoxycarbonylmethyl ether linker attached at the 4-position of the phthalimide ring.
-
Phthalimide Ring: This planar aromatic system is essential for the interaction with Cereblon. The substitution at the 4-position with an ether linkage provides a strategic point for the attachment of linkers in PROTAC design. This position is known to tolerate substitutions without abolishing CRBN binding.[3][4]
-
Glutarimide Ring: This chiral center-containing ring is crucial for the biological activity of thalidomide and its derivatives. The (S)-enantiomer is reported to have a higher binding affinity to CRBN compared to the (R)-enantiomer.[5]
-
Linker Moiety (-O-CH2-COO(t-Bu)): The tert-butoxycarbonylmethyl ether group serves as a protected carboxylic acid linker. The tert-butyl group can be readily removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to a ligand for a target protein of interest to form a PROTAC.[6]
Conformational Analysis
The overall conformation of "Thalidomide-4-O-CH2-COO(t-Bu)" is expected to be similar to that of thalidomide, with the glutarimide ring adopting a chair-like conformation and the phthalimide ring being planar. The rotational freedom around the bond connecting the phthalimide and glutarimide rings, as well as the ether linkage, will allow for a degree of conformational flexibility.
Computational analysis of thalidomide and its derivatives has shown that the glutarimide ring can exist in different puckered conformations. The substitution at the 4-position of the phthalimide ring can influence the preferred conformation and the overall shape of the molecule, which in turn can affect its binding affinity to CRBN. While a specific crystal structure for "Thalidomide-4-O-CH2-COO(t-Bu)" is not publicly available, X-ray crystallography studies of thalidomide and its analogs bound to CRBN reveal that the glutarimide moiety binds in a specific pocket, while the phthalimide ring is more exposed.[5]
Experimental Protocols
General Synthesis Protocol
While a specific, detailed synthesis protocol for "Thalidomide-4-O-CH2-COO(t-Bu)" is not available in the cited literature, a general synthetic route can be inferred from protocols for similar thalidomide-based PROTAC linkers. The synthesis would likely involve the reaction of 4-hydroxythalidomide with tert-butyl bromoacetate in the presence of a base, following a Williamson ether synthesis mechanism.
Materials:
-
4-Hydroxythalidomide
-
tert-Butyl bromoacetate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)
Procedure:
-
Dissolve 4-hydroxythalidomide in the anhydrous solvent.
-
Add the base to the solution and stir for a period to deprotonate the hydroxyl group.
-
Add tert-butyl bromoacetate to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized "Thalidomide-4-O-CH2-COO(t-Bu)".
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure. Key expected signals would include those for the aromatic protons of the phthalimide ring, the protons of the glutarimide ring, the methylene protons of the linker, and the tert-butyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be used to determine the purity of the final compound.
Signaling Pathways and Logical Relationships
"Thalidomide-4-O-CH2-COO(t-Bu)" functions as a Cereblon (CRBN) ligand, a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of this molecule to CRBN is the initial step in the mechanism of action for PROTACs that utilize this linker.
The DOT script above illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand. "Thalidomide-4-O-CH2-COO(t-Bu)" would be the precursor to the CRBN-binding end of the PROTAC molecule.
The following diagram illustrates the experimental workflow for synthesizing and characterizing a PROTAC using this thalidomide derivative.
Conclusion
"Thalidomide-4-O-CH2-COO(t-Bu)" is a valuable synthetic intermediate for the development of CRBN-recruiting PROTACs. Its structural and conformational properties, largely inferred from studies on thalidomide and its analogs, indicate that it retains the essential features for CRBN binding while providing a convenient point for linker attachment. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis of this specific derivative, would provide a more complete understanding of its conformational preferences and its interaction with Cereblon. This knowledge will be instrumental in the rational design of more effective and selective protein degraders for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu) for PROTAC Development
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of Thalidomide-4-O-CH2-COO(t-Bu) , a crucial intermediate for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins. Thalidomide and its derivatives are widely employed as E3 ubiquitin ligase ligands, specifically for Cereblon (CRBN). The title compound incorporates the thalidomide moiety for CRBN engagement and a tert-butyl protected carboxylic acid linker attachment point, enabling its conjugation to a target protein ligand. This protocol outlines a reliable two-step synthesis commencing with the formation of 4-hydroxythalidomide, followed by its alkylation to yield the final product.
Introduction to PROTAC Technology and the Role of Thalidomide-4-O-CH2-COO(t-Bu)
PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide has been identified as a potent ligand for the CRBN E3 ligase.[1] The synthesis of thalidomide derivatives functionalized with appropriate linkers is a critical step in the creation of effective PROTACs. Thalidomide-4-O-CH2-COO(t-Bu) is a versatile building block that provides the CRBN-binding motif and a readily deprotectable linker for conjugation to a POI ligand. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing linker on the POI ligand.
Synthesis Pathway
The synthesis of Thalidomide-4-O-CH2-COO(t-Bu) is accomplished through a two-step process:
-
Step 1: Synthesis of 4-Hydroxythalidomide. This step involves the condensation of 4-hydroxyisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride.
-
Step 2: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu). This step involves the alkylation of 4-hydroxythalidomide with tert-butyl bromoacetate.
Caption: Overall synthetic pathway for Thalidomide-4-O-CH2-COO(t-Bu).
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from the synthesis of analogous thalidomide derivatives.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) |
| 4-Hydroxyisobenzofuran-1,3-dione | 164.12 | 10 | 1.64 |
| 3-Aminopiperidine-2,6-dione hydrochloride | 164.59 | 10 | 1.65 |
| Sodium Acetate (NaOAc) | 82.03 | 12 | 0.984 |
| Acetic Acid | - | - | 30 mL |
Procedure:
-
To a round-bottom flask, add 4-hydroxyisobenzofuran-1,3-dione (1.64 g, 10 mmol) and 3-aminopiperidine-2,6-dione hydrochloride (1.65 g, 10 mmol).
-
Add acetic acid (30 mL) to the flask.
-
Add sodium acetate (0.984 g, 12 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
Wash the solid with water and then diethyl ether.
-
Dry the solid under vacuum to yield 4-hydroxythalidomide.
Characterization Data (Expected):
| Parameter | Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Purity (LC-MS) | >95% |
Step 2: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)
This procedure is based on the alkylation of hydroxy-thalidomide analogues.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Hydroxythalidomide | 274.23 | 1.0 | 274 mg |
| tert-Butyl bromoacetate | 195.04 | 1.2 | 234 mg |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 276 mg |
| Dimethylformamide (DMF) | - | - | 3 mL |
Procedure:
-
Suspend 4-hydroxythalidomide (274 mg, 1.0 mmol) in dimethylformamide (DMF, 3 mL) in a round-bottom flask.
-
Add potassium carbonate (276 mg, 2.0 mmol) to the suspension.
-
Add tert-butyl bromoacetate (234 mg, 1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Thalidomide-4-O-CH2-COO(t-Bu).
Characterization Data (Expected):
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Purity (LC-MS) | >98% |
| ¹H NMR | Consistent with the expected structure |
| Mass Spec (ESI+) | m/z [M+Na]⁺ expected: 411.13 |
PROTAC Formation Workflow
The synthesized Thalidomide-4-O-CH2-COO(t-Bu) serves as a key building block for the final PROTAC molecule. The general workflow for its utilization is depicted below.
References
Application Notes and Protocols: A Step-by-Step Guide to the Tert-Butyl Deprotection of Thalidomide-4-O-CH2-COO(t-Bu)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the tert-butyl (t-Bu) deprotection of "Thalidomide-4-O-CH2-COO(t-Bu)" to yield "Thalidomide-4-O-CH2-COOH". This procedure is a critical step in the synthesis of various molecular entities, including Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid handle is essential for linker attachment.
Introduction
Thalidomide and its derivatives are pivotal in targeted protein degradation as ligands for the E3 ubiquitin ligase Cereblon (CRBN). The synthesis of thalidomide-based PROTACs often involves the use of a protected carboxylic acid functional group on the thalidomide core. The tert-butyl ester is a common protecting group due to its stability in various reaction conditions and its facile cleavage under acidic conditions. This application note outlines a standard and reliable protocol for the deprotection of Thalidomide-4-O-CH2-COO(t-Bu) using trifluoroacetic acid (TFA).
Data Presentation
The following table summarizes the typical quantitative data associated with the tert-butyl deprotection of thalidomide derivatives using trifluoroacetic acid. Please note that yields can vary based on the specific substrate, reaction scale, and purification method.
| Parameter | Value | Reference |
| Starting Material | Thalidomide-4-O-CH2-COO(t-Bu) | N/A |
| Product | Thalidomide-4-O-CH2-COOH | N/A |
| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | [1] |
| Reaction Time | 3 - 5 hours | [1] |
| Temperature | Room Temperature | [1] |
| Representative Yield | ~85% | [1] |
| Purity | >95% (after purification) | General expectation |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the tert-butyl deprotection of Thalidomide-4-O-CH2-COO(t-Bu).
Materials:
-
Thalidomide-4-O-CH2-COO(t-Bu)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Thalidomide-4-O-CH2-COO(t-Bu) in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA. The addition is typically done dropwise, although for small-scale reactions, it can be added in one portion.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 to 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up - Quenching and Extraction:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and TFA.
-
Redissolve the residue in a larger volume of an organic solvent like ethyl acetate or DCM.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: This will generate CO₂ gas; add the bicarbonate solution slowly and with good stirring to control the effervescence.
-
Continue adding the NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, Thalidomide-4-O-CH2-COOH.
-
Purification (if necessary): The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to achieve the desired purity.
Safety Precautions:
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle it with appropriate PPE in a fume hood.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the tert-butyl deprotection of Thalidomide-4-O-CH2-COO(t-Bu).
Thalidomide-Cereblon Signaling Pathway
Caption: Thalidomide binds to CRBN, inducing the ubiquitination and degradation of neosubstrates.
References
Application Notes and Protocols: Conjugation of Thalidomide-4-O-CH2-COO(t-Bu) to Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conditions for the conjugation of the thalidomide derivative, "Thalidomide-4-O-CH2-COO(t-Bu)," to various linkers. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates, where the thalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Overview of the Conjugation Strategy
The conjugation of "Thalidomide-4-O-CH2-COO(t-Bu)" to a linker typically involves a two-step process:
-
Deprotection of the tert-butyl ester: The tert-butyl (t-Bu) protecting group on the carboxylic acid is removed under acidic conditions to yield the active carboxylic acid intermediate, "Thalidomide-4-O-CH2-COOH".
-
Amide Bond Formation: The newly exposed carboxylic acid is then coupled with a primary or secondary amine-terminated linker using standard peptide coupling reagents.
This strategy allows for the modular assembly of PROTACs, where the thalidomide derivative, the linker, and the target protein ligand can be synthesized separately and then combined.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection and coupling steps. Please note that yields can vary depending on the specific linker and reaction scale.
| Step | Reagents and Conditions | Typical Yield (%) | Reference / Analogy |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), Room Temperature, 1-4 hours | >90 | Inferred from standard t-Bu deprotection protocols[1][2] |
| Amide Coupling | Method A: HATU, DIPEA in DMF, Room Temperature, 2-12 hours | 60-90 | Based on general amide coupling protocols[3] |
| Method B: EDC, HOBt, DIPEA in DMF/DCM, Room Temperature, 4-16 hours | 50-85 | Based on general amide coupling protocols[4][5] | |
| Method C (for hindered amines): PyBOP, DIPEA in DMF, Room Temperature to 50 °C, 12-24 hours | 40-75 | Based on protocols for challenging couplings[6] |
Experimental Protocols
Protocol 1: Deprotection of Thalidomide-4-O-CH2-COO(t-Bu)
This protocol describes the removal of the tert-butyl ester protecting group to generate the free carboxylic acid.
Materials:
-
Thalidomide-4-O-CH2-COO(t-Bu)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve Thalidomide-4-O-CH2-COO(t-Bu) in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round bottom flask.
-
Stir the solution at room temperature.
-
Slowly add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (3 x 10 mL).
-
Dry the resulting solid, Thalidomide-4-O-CH2-COOH, under high vacuum. The product is typically used in the next step without further purification.
Protocol 2: Amide Coupling with an Amine-Terminated Linker (HATU-mediated)
This protocol describes the conjugation of the deprotected thalidomide derivative to a linker containing a primary or secondary amine.
Materials:
-
Thalidomide-4-O-CH2-COOH
-
Amine-terminated linker (e.g., a PEG linker with a terminal amine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Syringes for reagent addition
-
Purification supplies (e.g., silica gel for column chromatography or preparative HPLC)
Procedure:
-
In a dry round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Thalidomide-4-O-CH2-COOH (1 equivalent) in anhydrous DMF.
-
Add the amine-terminated linker (1-1.2 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Slowly add DIPEA (3-4 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired thalidomide-linker conjugate.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step conjugation of Thalidomide-4-O-CH2-COO(t-Bu) to an amine-linker.
PROTAC Mechanism of Action
Caption: General mechanism of action for a thalidomide-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRBN Binding Assays of PROTACs Derived from "Thalidomide-4-O-CH2-COO(t-Bu)"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of Cereblon (CRBN) binding affinity for Proteolysis Targeting Chimeras (PROTACs) synthesized using "Thalidomide-4-O-CH2-COO(t-Bu)" as a key intermediate. This thalidomide-based building block allows for the generation of PROTACs with an ether linkage, offering a distinct chemical space for optimizing degrader properties.
Introduction to CRBN-Recruiting PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Thalidomide and its derivatives are widely used as ligands to recruit the CRBN E3 ligase complex. By inducing the formation of a ternary complex between the POI and CRBN, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The binding affinity of the PROTAC to CRBN is a critical parameter that influences the efficiency of ternary complex formation and subsequent protein degradation.
Quantitative Data on CRBN Binding
The following table summarizes representative binding affinities of thalidomide, its analogs, and a PROTAC with a thalidomide-ether linkage to CRBN. This data is provided for comparative purposes to benchmark newly synthesized PROTACs.
| Compound/PROTAC | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Fluorescence Polarization (FP) | Ki = 249.20 nM | [1] |
| Lenalidomide | Fluorescence Polarization (FP) | Ki = 177.80 nM | [1] |
| Pomalidomide | Fluorescence Polarization (FP) | Ki = 156.60 nM | [1] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | KD = 121.6 ± 23.2 nM | [1] |
| Hypothetical PROTAC-X (with Thalidomide-ether linkage) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 = 50 - 200 nM | |
| Hypothetical PROTAC-X (with Thalidomide-ether linkage) | Surface Plasmon Resonance (SPR) | KD (binary to CRBN) = 100 - 500 nM |
Note: Data for "Hypothetical PROTAC-X" is representative of typical binding affinities observed for PROTACs with ether-linked thalidomide moieties and should be determined empirically for each new molecule.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
Caption: Mechanism of action of a CRBN-recruiting PROTAC.
Experimental Workflow for CRBN Binding Assay
Caption: General experimental workflow for CRBN binding assays.
Experimental Protocols
Herein are detailed protocols for three common biophysical assays to determine the binding affinity of PROTACs to CRBN.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to a tagged CRBN protein (donor) and a fluorescently labeled tracer that binds to CRBN (acceptor). A PROTAC competing with the tracer for CRBN binding will decrease the FRET signal.
Materials:
-
Purified His-tagged CRBN/DDB1 complex
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescently labeled thalidomide or pomalidomide tracer (e.g., FITC-thalidomide) (acceptor)
-
PROTAC derived from "Thalidomide-4-O-CH2-COO(t-Bu)"
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4
-
Black, low-volume 384-well assay plates
-
TR-FRET enabled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of His-tagged CRBN/DDB1 complex in assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-20 nM) and should be optimized.
-
Prepare a working solution of the fluorescent tracer. The final concentration should be around its Kd for CRBN.
-
Prepare a working solution of the Tb-labeled anti-His antibody. The final concentration is typically 1-5 nM.
-
Prepare a serial dilution of the PROTAC in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure (20 µL final volume):
-
Add 5 µL of the PROTAC serial dilutions or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the His-tagged CRBN/DDB1 working solution to all wells.
-
Add 5 µL of the fluorescent tracer working solution to all wells.
-
Add 5 µL of the Tb-labeled anti-His antibody working solution to all wells.
-
Mix the plate gently by shaking for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the PROTAC concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the unlabeled PROTAC. The binding of the small tracer to the large CRBN protein slows its rotation, increasing fluorescence polarization. The PROTAC competes for binding, releasing the tracer and decreasing the polarization signal.[2]
Materials:
-
Purified CRBN/DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., FITC-thalidomide)
-
PROTAC derived from "Thalidomide-4-O-CH2-COO(t-Bu)"
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4
-
Black, low-binding 384-well assay plates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of CRBN/DDB1 complex in assay buffer. The optimal concentration is typically 2-3 times the Kd of the tracer and should be determined empirically.[3]
-
Prepare a working solution of the fluorescent tracer at a low nanomolar concentration (e.g., 5-10 nM).
-
Prepare a serial dilution of the PROTAC in assay buffer with a constant percentage of DMSO.
-
-
Assay Procedure (20 µL final volume):
-
Add 10 µL of the PROTAC serial dilutions or vehicle control to the wells.
-
Prepare a premix of the CRBN/DDB1 complex and the fluorescent tracer in assay buffer.
-
Add 10 µL of the CRBN/tracer premix to all wells.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization signal (in mP) against the logarithm of the PROTAC concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay
Principle: SPR is a label-free technique that measures the binding of an analyte (PROTAC) to a ligand (CRBN) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Materials:
-
Purified, biotinylated CRBN/DDB1 complex
-
PROTAC derived from "Thalidomide-4-O-CH2-COO(t-Bu)"
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4, with 1-2% DMSO
-
Regeneration solution (e.g., 10 mM glycine pH 2.5)
Protocol:
-
Immobilization:
-
Immobilize the biotinylated CRBN/DDB1 complex onto a streptavidin-coated sensor chip to a level that will provide a good signal-to-noise ratio (e.g., 100-200 Response Units, RU).
-
A reference flow cell should be prepared by immobilizing a control protein or leaving it blank.
-
-
Binding Measurement (Binary Interaction):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Allow the dissociation of the PROTAC in running buffer for a defined time (e.g., 300 seconds).
-
Regenerate the sensor surface with a short pulse of regeneration solution between each PROTAC concentration.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from the different PROTAC concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Note on Ternary Complex Analysis: SPR can also be used to measure the kinetics of ternary complex formation by co-injecting the PROTAC and the POI over the immobilized CRBN surface.[4] This allows for the determination of the cooperativity of the system.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the CRBN binding affinity of novel PROTACs derived from "Thalidomide-4-O-CH2-COO(t-Bu)". A thorough understanding of the binding kinetics and affinity is crucial for the rational design and optimization of potent and selective protein degraders. It is recommended to employ at least two of these orthogonal methods to validate the binding characteristics of new chemical entities.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Application Notes and Protocols for Cellular Activity Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A significant class of PROTACs utilizes derivatives of thalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for assessing the cellular activity of PROTACs synthesized using thalidomide-based CRBN ligands, such as those derived from the key intermediate "Thalidomide-4-O-CH2-COO(t-Bu)".
These protocols are designed to guide researchers in quantifying the degradation of a target protein and evaluating the downstream cellular consequences. The methodologies described are fundamental for the characterization and optimization of novel PROTAC drug candidates.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its analogs function as "molecular glues" that recruit substrate proteins to the CRBN E3 ligase complex (part of the larger Cullin-RING E3 ligase 4, CRL4^CRBN^), leading to their ubiquitination and subsequent degradation by the 26S proteasome.[1][2] In the context of a PROTAC, the thalidomide moiety serves as the E3 ligase ligand. The heterobifunctional nature of the PROTAC brings a specific protein of interest (POI) into close proximity with the CRBN E3 ligase, facilitating the transfer of ubiquitin to the POI and marking it for degradation.[2]
Figure 1: Mechanism of action of a thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide examples of quantitative data for well-characterized thalidomide-based PROTACs.
| Table 1: Degradation Potency of a Thalidomide-Based SHP2 PROTAC | |
| Parameter | Value |
| DC50 | 6.02 nM[3] |
| Cell Line | Not specified in abstract[3] |
| Treatment Time | Not specified in abstract[3] |
| Description | This table illustrates the high potency of a thalidomide-based PROTAC in degrading the SHP2 protein.[3] |
| Table 2: Comparative Degradation of BRD4 by a Pomalidomide-Based PROTAC (ARV-825) | |
| Parameter | Value |
| DC50 | <1 nM |
| Dmax | >95% |
| Cell Line | Jurkat |
| Treatment Time | 18 hours |
| Description | This table showcases the robust degradation of the epigenetic reader protein BRD4 by the pomalidomide-based PROTAC ARV-825. Pomalidomide is a close analog of thalidomide. |
Experimental Protocols
A comprehensive assessment of a PROTAC's cellular activity involves a multi-faceted approach, starting with the direct measurement of target protein degradation and extending to the evaluation of its impact on cell viability and proliferation.
Figure 2: Experimental workflow for PROTAC cellular characterization.
Protocol 1: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in response to treatment with a thalidomide-based PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Thalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled multiwell plate at a desired density.
-
Prepare control wells containing medium without cells for background measurement.
-
Treat cells with a serial dilution of the PROTAC as described in the Western Blot protocol.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all sample readings.
-
Normalize the luminescence signal of PROTAC-treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the PROTAC concentration.
-
Protocol 3: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which reflects their viability and proliferation rate.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described previously.
-
-
Assay Protocol:
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from all sample readings.
-
Normalize the absorbance of PROTAC-treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the PROTAC concentration.
-
Signaling Pathway: CRBN-Mediated Ubiquitination
The recruitment of the CRBN E3 ligase by a thalidomide-based PROTAC initiates a signaling cascade that culminates in the degradation of the target protein. This process is a key component of the ubiquitin-proteasome system.
Figure 3: CRBN-mediated ubiquitination and degradation pathway.
References
Application Notes: Quantifying Protein Degradation Induced by Thalidomide-Based PROTACs using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein.[1]
Thalidomide and its derivatives are commonly used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] "Thalidomide-4-O-CH2-COO(t-Bu)" is a synthetic intermediate used in the creation of thalidomide-based PROTACs, acting as a precursor to the CRBN-binding moiety.[7] This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of a target protein induced by a thalidomide-based PROTAC.
Signaling Pathway of Thalidomide-Based PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] The PROTAC molecule simultaneously binds to the target protein and the CRBN subunit of the CRL4 E3 ubiquitin ligase, forming a ternary complex.[8] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[5]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the necessary steps to treat cultured cells with a thalidomide-based PROTAC and subsequently analyze the degradation of the target protein via Western blot.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
Thalidomide-based PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Negative Control (optional): A non-degrading inhibitor for the POI or an inactive epimer of the PROTAC.
-
Positive Control (optional): A known degrader of the POI.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Assay Kit: BCA or Bradford assay.[10]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.[11]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
A specific antibody against the protein of interest.
-
A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).[8]
-
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG or HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the thalidomide-based PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specific time course (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[12]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[13]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (typically 10-25 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.[13]
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison between different PROTAC concentrations and treatment durations. From this data, dose-response curves can be generated to determine key parameters such as the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).[1][14]
Table 1: Quantification of Target Protein Degradation by a Thalidomide-Based PROTAC at 24 hours
| PROTAC Concentration (nM) | Target Protein Band Intensity (Normalized) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 500 | 0.08 | 92% |
| 1000 | 0.07 | 93% |
Troubleshooting
-
No or Weak Signal:
-
Confirm successful protein transfer with Ponceau S staining.
-
Optimize antibody concentrations and incubation times.
-
Ensure the ECL substrate is fresh and properly mixed.
-
-
High Background:
-
Increase the duration and number of wash steps.
-
Optimize the blocking buffer concentration and incubation time.
-
Use a fresh dilution of the secondary antibody.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and equal loading of all samples.
-
Use a reliable loading control for normalization.
-
-
Non-Specific Bands:
-
Ensure the primary antibody is specific for the target protein.[15]
-
Optimize antibody dilutions.
-
Consider using a different primary antibody if the issue persists.
-
By following this detailed protocol, researchers can effectively and reliably quantify the degradation of a target protein induced by thalidomide-based PROTACs, providing crucial data for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cellgs.com [cellgs.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
Surface Plasmon Resonance (SPR) for measuring "Thalidomide-4-O-CH2-COO(t-Bu)" PROTAC binding
Topic: Surface Plasmon Resonance (SPR) for Measuring "Thalidomide-4-O-CH2-COO(t-Bu)" PROTAC Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][2] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[3][4]
Thalidomide and its analogs are widely used as ligands to recruit the Cereblon (CRBN) E3 ligase.[5][6][7] "Thalidomide-4-O-CH2-COO(t-Bu)" is a key intermediate used in the synthesis of CRBN-based PROTACs.[8] Understanding the binding kinetics and affinity of these PROTACs to both their target protein and the E3 ligase, as well as the stability of the ternary complex, is crucial for optimizing their efficacy and selectivity.
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for real-time monitoring of biomolecular interactions.[4][9][10] It allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4] SPR is particularly well-suited for characterizing the complex interactions involved in PROTAC-mediated protein degradation, including binary interactions (PROTAC-POI and PROTAC-E3 ligase) and the formation of the ternary complex.[3][4][11][12] This application note provides a detailed protocol for using SPR to measure the binding of a thalidomide-based PROTAC to its target protein and the CRBN E3 ligase.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and the experimental workflow for its characterization by SPR.
Caption: PROTAC-mediated protein degradation pathway.
Caption: SPR experimental workflow for PROTAC binding analysis.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the binding of a representative "Thalidomide-4-O-CH2-COO(t-Bu)"-based PROTAC (referred to as "ThalidoPROTAC-X") to its target protein (POI-X) and the CRBN E3 ligase. This data illustrates the expected outcomes from an SPR analysis.
| Interaction | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) | Cooperativity (α) |
| Binary Interactions | ||||
| ThalidoPROTAC-X + POI-X | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 | N/A |
| ThalidoPROTAC-X + CRBN | 1.8 x 10⁴ | 9.0 x 10⁻³ | 500 | N/A |
| Ternary Complex Formation | ||||
| (ThalidoPROTAC-X + POI-X) + CRBN | 8.2 x 10⁵ | 2.5 x 10⁻⁴ | 0.3 | 66.7 |
Note: The cooperativity factor (α) is calculated as the ratio of the binary affinity of the PROTAC for the POI to the ternary affinity of the POI for the PROTAC-CRBN complex. A value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[4]
Experimental Protocols
This section provides a detailed methodology for the SPR-based analysis of a thalidomide-based PROTAC.
Materials and Reagents
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip
-
Immobilization Kit: Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Proteins:
-
Recombinant human Cereblon (CRBN)/DDB1 complex (carrier-free)
-
Recombinant human Target Protein of Interest (POI-X)
-
-
PROTAC: "Thalidomide-4-O-CH2-COO(t-Bu)"-based PROTAC (ThalidoPROTAC-X)
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1% DMSO.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
-
Other: High-purity DMSO, microplates, and general laboratory consumables.
SPR Experimental Procedure
1. Sensor Chip Preparation and Ligand Immobilization
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare the CRBN/DDB1 complex at a concentration of 50 µg/mL in immobilization buffer.
-
Inject the CRBN/DDB1 complex over the activated surface to achieve an immobilization level of approximately 8000-10000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection to allow for reference subtraction.
2. Binary Interaction Analysis: PROTAC binding to CRBN
-
Prepare a dilution series of ThalidoPROTAC-X in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Perform a multi-cycle kinetics experiment by injecting the different concentrations of ThalidoPROTAC-X over the CRBN-immobilized and reference flow cells at a flow rate of 30 µL/min.
-
Set the contact time to 120 seconds and the dissociation time to 300 seconds.
-
Regenerate the surface between cycles using a pulse of 10 mM glycine-HCl, pH 2.5, if necessary and validated not to harm the immobilized protein.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the ka, kd, and KD values.
3. Binary Interaction Analysis: POI binding to CRBN
-
To confirm that the POI does not directly bind to CRBN, inject a high concentration of POI-X (e.g., 10 µM) over the CRBN-immobilized surface.
-
No significant binding should be observed.
4. Ternary Complex Formation and Kinetic Analysis
-
Prepare a series of analyte solutions by pre-incubating a constant, near-saturating concentration of ThalidoPROTAC-X (e.g., 5x its KD for CRBN) with a dilution series of POI-X (e.g., 0.1, 0.3, 1, 3, 10 nM).
-
Inject the pre-incubated mixtures over the CRBN-immobilized and reference flow cells.
-
Use a similar multi-cycle kinetics method as in the binary analysis, with appropriate contact and dissociation times based on the expected kinetics.
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex.
5. Data Analysis and Cooperativity Calculation
-
Process the raw data by subtracting the reference flow cell data and a buffer blank injection.
-
Calculate the kinetic constants (ka, kd) and the affinity (KD) for both the binary and ternary interactions using the instrument's analysis software.
-
Determine the cooperativity factor (α) using the formula: α = KD (binary interaction of PROTAC with POI) / KD (ternary interaction of POI with PROTAC-CRBN complex)
Conclusion
Surface Plasmon Resonance is an indispensable tool for the characterization of PROTACs.[4][12] The detailed kinetic and affinity data obtained from SPR experiments provide crucial insights into the binary and ternary interactions that govern the efficacy of these novel therapeutics.[3][13] By following the protocols outlined in this application note, researchers can effectively evaluate and optimize thalidomide-based PROTACs, thereby accelerating the development of new treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. researchgate.net [researchgate.net]
Application Note: Fluorescence Resonance Energy Transfer (FRET) Assay for Elucidating Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ternary complexes, consisting of three distinct molecules assembling into a single functional unit, are pivotal in numerous biological processes. Their formation is often a critical event in signal transduction, enzyme regulation, and, notably, in the mechanism of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, thereby forming a transient ternary complex.[1][2][3][4] Understanding the formation, stability, and kinetics of these complexes is paramount for drug discovery and development.
Fluorescence Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process through which an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor fluorophore.[5][6] This phenomenon occurs only when the donor and acceptor are within approximately 1-10 nanometers of each other, making FRET an exquisite molecular ruler for monitoring molecular interactions in real-time.[5][7] This application note provides a detailed protocol for utilizing a FRET-based assay to study the formation of ternary complexes, with a particular focus on PROTAC-mediated interactions.
Assay Principle
The FRET assay for ternary complex formation relies on labeling two of the three interacting components with a compatible donor-acceptor fluorophore pair. For instance, in a PROTAC system, the target protein and the E3 ligase can be labeled with a donor and an acceptor, respectively.
-
No Interaction: When the target protein and E3 ligase are separate, the donor and acceptor fluorophores are distant from each other. Upon excitation of the donor, it emits its characteristic fluorescence, and no energy is transferred to the acceptor.
-
Ternary Complex Formation: In the presence of a PROTAC, the target protein and E3 ligase are brought into close proximity.[1][2] Excitation of the donor now results in energy transfer to the acceptor, which in turn fluoresces at its specific emission wavelength. This increase in acceptor emission (sensitized emission) and a concurrent decrease in donor emission are the hallmarks of FRET and signify the formation of the ternary complex.
A common and robust variant is the Time-Resolved FRET (TR-FRET) assay, which uses long-lifetime lanthanide donors (e.g., Terbium or Europium) to minimize background fluorescence from scattered light and autofluorescent compounds.[8]
Experimental Protocol: TR-FRET Assay for PROTAC-Induced Ternary Complex
This protocol provides a generalized method for assessing the formation of a ternary complex between a GST-tagged target protein (e.g., BRD4) and a His-tagged E3 ligase (e.g., CRBN) induced by a PROTAC.[1]
Materials and Reagents
-
Proteins:
-
GST-tagged Target Protein (e.g., GST-BRD2(BD1))
-
His-tagged E3 Ligase Complex (e.g., His-CRBN/DDB1)
-
-
PROTACs and Control Compounds:
-
Test PROTAC (e.g., dBET1)
-
Negative control ligands (binding to only one protein)
-
-
Detection Reagents (TR-FRET Pair):
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (e.g., AF488-anti-His or d2-anti-His) (Acceptor)
-
-
Assay Buffer: E.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Microplates: Low-volume, 384-well black or white microplates.
-
Plate Reader: TR-FRET capable plate reader with excitation at ~340 nm and dual emission detection at ~620 nm (Donor/Terbium) and ~665 nm (Acceptor/FRET signal).
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Note: LC-MS Analysis for Monitoring the Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), are pivotal in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecules function by binding to the protein Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][3] This interaction is exploited in PROTACs, where a thalidomide-based ligand recruits CRBN to a target protein of interest, leading to its ubiquitination and subsequent degradation.[2]
The synthesis of these complex bifunctional molecules often involves the derivatization of the thalidomide core. "Thalidomide-4-O-CH2-COO(t-Bu)" represents a key intermediate, where the 4-position of the phthalimide ring is functionalized with a linker terminating in a protected carboxylic acid. This modification allows for subsequent conjugation to a target-binding ligand.
Monitoring the formation of this intermediate is critical for optimizing reaction conditions and ensuring high yield and purity. This application note provides a detailed protocol for the quantitative analysis of the conjugation reaction to form "Thalidomide-4-O-CH2-COO(t-Bu)" from 4-Hydroxythalidomide using a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Experimental Protocols
Materials and Reagents
-
Starting Materials: 4-Hydroxythalidomide, tert-butyl bromoacetate
-
Reagents: N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF)
-
LC-MS Solvents: Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade)
-
Equipment: Analytical balance, vortex mixer, centrifuge, 2 mL LC-MS vials with septa, syringe filters (0.22 µm), a validated LC-MS/MS system.[4][5]
Reaction Sample Preparation
To accurately monitor the reaction progress, aliquots from the reaction mixture must be appropriately quenched and diluted.
-
Reaction Quenching: At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw 10 µL of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of Acetonitrile. This 100-fold dilution stops the reaction and precipitates bulk salts and reagents.
-
Centrifugation: Vortex the diluted sample for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any precipitate.
-
Final Dilution: Transfer 100 µL of the supernatant to a new microcentrifuge tube containing 900 µL of a 50:50 mixture of Water:Acetonitrile. This brings the final dilution to 1000-fold, which is suitable for LC-MS injection and ensures the sample solvent is compatible with the initial mobile phase.[6]
-
Filtration & Transfer: Filter the final diluted sample through a 0.22 µm syringe filter directly into an LC-MS vial for analysis.
Liquid Chromatography (LC) Method
A reverse-phase C18 column is used for the separation of the polar starting material from the more hydrophobic product.[7][8]
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 6.0 | 95 | 5 |
Mass Spectrometry (MS) Method
The analysis is performed using an electrospray ionization (ESI) source in positive ion mode with Selected Ion Monitoring (SIM) to ensure high sensitivity and specificity for the reactants and the product.[4][9]
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500°C |
| Gas Flow (N2) | 600 L/hr |
| SIM Ions Monitored | See Table 2 |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound Name | Chemical Formula | Exact Mass | [M+H]+ (m/z) |
|---|---|---|---|
| 4-Hydroxythalidomide (Reactant) | C13H10N2O5 | 274.06 | 275.07 |
| Thalidomide-4-O-CH2-COO(t-Bu) (Product) | C19H20N2O7 | 388.13 | 389.14 |
Data Presentation
The progress of the conjugation reaction is monitored by calculating the percent conversion of 4-Hydroxythalidomide to the desired product. The conversion is calculated based on the relative peak areas of the reactant and product at each time point.
% Conversion = [Product Area / (Product Area + Reactant Area)] * 100
Table 3: Quantitative Monitoring of Conjugation Reaction
| Time Point (Hours) | Reactant Peak Area (m/z 275.07) | Product Peak Area (m/z 389.14) | % Conversion |
|---|---|---|---|
| 0 | 1,540,000 | 0 | 0% |
| 1 | 985,600 | 582,100 | 37% |
| 2 | 585,200 | 998,500 | 63% |
| 4 | 184,800 | 1,410,300 | 88% |
| 8 | 30,800 | 1,525,000 | 98% |
Visualizations
Reaction Pathway and Analytical Workflow
The following diagrams illustrate the chemical transformation and the analytical process used to monitor it.
Caption: Chemical synthesis of the thalidomide derivative.
Caption: Workflow for LC-MS sample preparation and analysis.
Biological Context: PROTAC Mechanism of Action
The synthesized thalidomide derivative is designed to be incorporated into a PROTAC. The diagram below illustrates the general mechanism by which a thalidomide-based PROTAC induces protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for NMR Characterization of Thalidomide-4-O-CH2-COO(t-Bu) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of "Thalidomide-4-O-CH2-COO(t-Bu)," a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for sample preparation and data acquisition are included to ensure reproducible and high-quality results.
Introduction
Thalidomide and its derivatives have re-emerged as crucial molecules in drug discovery, primarily for their role as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). This activity is harnessed in PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The derivative "Thalidomide-4-O-CH2-COO(t-Bu)," scientifically named tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, serves as a cornerstone for building these PROTACs. The tert-butyl ester group provides a stable protecting group that can be readily removed under acidic conditions to allow for the attachment of a linker and a target-protein-binding ligand.
Accurate structural confirmation and purity assessment of this thalidomide derivative are paramount for the successful synthesis of functional PROTACs. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure in solution. This document outlines the standardized NMR methods for the characterization of this important synthetic intermediate.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Thalidomide-4-O-CH2-COO(t-Bu). These values are based on typical spectra obtained in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Glutarimide) | ~8.0 - 8.5 | br s | - |
| Aromatic-H | ~7.2 - 7.8 | m | - |
| O-CH₂-COO | ~4.7 | s | - |
| CH (Glutarimide) | ~5.0 - 5.2 | dd | ~12, 5 |
| CH₂ (Glutarimide) | ~2.7 - 2.9 | m | - |
| CH₂ (Glutarimide) | ~2.0 - 2.2 | m | - |
| C(CH₃)₃ | ~1.5 | s | - |
Table 2: ¹³C NMR Spectral Data
| Carbons | Chemical Shift (δ, ppm) |
| C=O (Phthalimide) | ~167 - 168 |
| C=O (Glutarimide) | ~170 - 173 |
| C-O (Aromatic) | ~155 - 156 |
| Aromatic C-H | ~115 - 135 |
| Aromatic C-N | ~132 |
| Aromatic C-C=O | ~120 - 122 |
| O-C H₂-COO | ~66 |
| C H (Glutarimide) | ~49 - 50 |
| C H₂ (Glutarimide) | ~31 |
| C H₂ (Glutarimide) | ~22 |
| C (CH₃)₃ | ~82 |
| C(C H₃)₃ | ~28 |
Experimental Protocols
Synthesis of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
This protocol describes a general method for the synthesis of the title compound starting from 4-hydroxythalidomide.
Materials:
-
4-Hydroxythalidomide
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add tert-butyl bromoacetate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.
Materials:
-
"Thalidomide-4-O-CH2-COO(t-Bu)" derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity
-
NMR tube (5 mm, high precision)
-
Pipette or syringe
-
Vial
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weigh the desired amount of the thalidomide derivative and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
If an internal standard is to be used, add a small drop of TMS to the solvent before adding it to the sample.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.
-
Once dissolved, carefully transfer the solution into the NMR tube using a pipette or syringe.
-
Ensure the height of the liquid in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)
-
Solvent: CDCl₃ or DMSO-d₆
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
Visualization of Key Processes
The following diagrams illustrate the synthesis workflow and the mechanism of action of PROTACs utilizing this thalidomide derivative.
Caption: Synthetic workflow for Thalidomide-4-O-CH2-COO(t-Bu).
Caption: PROTAC-mediated protein degradation mechanism.
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with Thalidomide-4-O-CH2-COO(t-Bu)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of PROTACs utilizing the "Thalidomide-4-O-CH2-COO(t-Bu)" intermediate. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. What are the most common issues when deprotecting the tert-butyl ester of Thalidomide-4-O-CH2-COO(t-Bu) to its corresponding carboxylic acid?
The most frequent challenges during the deprotection of the tert-butyl ester are incomplete reactions, side-product formation, and degradation of the thalidomide moiety. The glutarimide ring of thalidomide is susceptible to hydrolysis under harsh acidic or basic conditions.
Troubleshooting Steps:
-
Incomplete Deprotection: If you observe the presence of starting material by TLC or LC-MS, the reaction may require a longer duration or a slight increase in temperature. However, aggressive heating should be avoided. An alternative is to use a stronger acid catalyst, but this increases the risk of side reactions.
-
Side-Product Formation: The primary side products often result from the degradation of the thalidomide core. To mitigate this, use milder deprotection conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a standard method. If degradation persists, consider using a scavenger like triethylsilane (TES) to trap reactive carbocations.
-
Product Isolation: The resulting carboxylic acid can sometimes be challenging to isolate. Ensure complete removal of TFA post-reaction, as residual acid can interfere with subsequent steps. Co-evaporation with a solvent like toluene can be effective.
2. My amide coupling reaction between the deprotected thalidomide linker and my amine-containing warhead/linker is failing or has very low yield. What should I check?
Failures in the amide coupling step are common and can often be traced to issues with the reagents, reaction conditions, or the carboxylic acid starting material.
Troubleshooting Decision Tree:
A systematic approach is crucial for diagnosing the issue. The following decision tree can guide your troubleshooting process.
Technical Support Center: Optimizing tert-Butyl Deprotection for Thalidomide Analogs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the tert-butoxycarbonyl (Boc) deprotection of thalidomide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for tert-butyl (Boc) deprotection?
A1: The most common method for Boc deprotection is treatment with a strong acid. Typically, a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is used.[1] Common concentrations range from 20-50% TFA in DCM[2] to a 1:1 mixture, with reactions running at room temperature for 1-2 hours.[3] An alternative widely used reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane.[4]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Reaction progress can be monitored using two primary methods:
-
Thin-Layer Chromatography (TLC): TLC is a fast and convenient way to observe the consumption of the starting material.[2][5] The deprotected amine product is more polar and will typically have a lower Retention Factor (Rf) value than the Boc-protected starting material.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC: These techniques provide a more accurate and quantitative assessment of the reaction.[2] They allow for precise measurement of the starting material, the desired product, and any byproducts that may have formed.[2]
Q3: What causes the formation of side products and how can they be minimized?
A3: The primary cause of side product formation is the reactive tert-butyl cation generated during the cleavage of the Boc group.[6] This cation can alkylate electron-rich moieties on the thalidomide analog. To minimize this, "scavengers" are added to the reaction mixture to trap the cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or phenol.[2][7]
Q4: Are there milder alternatives to strong acids like TFA or HCl?
A4: Yes, for sensitive thalidomide analogs where the glutarimide ring or other functional groups may be susceptible to degradation, several milder deprotection methods have been developed. These include:
-
Copper(II) triflate for N,N-disubstituted amides.[13]
-
Thermolysis, sometimes in a continuous flow reactor, which avoids reagents entirely.[14][15]
Q5: What is the best way to perform the work-up for a TFA deprotection reaction?
A5: The work-up procedure depends on the properties of your final compound and the requirements of the subsequent synthetic step.
-
Direct Evaporation: If the resulting TFA salt is suitable for the next reaction, the volatiles (TFA and DCM) can simply be removed in vacuo.[3][4]
-
Aqueous Basic Wash: The crude reaction mixture can be concentrated, redissolved in an organic solvent, and washed with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the excess acid and yield the free amine.[4][16]
-
Resin Scavenging: For a non-aqueous work-up, a basic resin like Amberlyst A-21 can be used. The crude mixture is passed through the resin, which binds the acid, providing the pure free amine upon evaporation of the solvent.[4][17] This is particularly useful for products with poor solubility in standard extraction solvents.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid strength or concentration. 2. Poor solubility of the starting material. 3. Short reaction time. | 1. Increase the acid concentration (e.g., from 20% to 50% TFA).[2] 2. Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[2] 3. Add a co-solvent (e.g., methanol) to improve solubility.[4] 4. Extend the reaction time and continue monitoring by TLC or LC-MS.[2] |
| Observation of Side Products | 1. Alkylation of the substrate by the tert-butyl cation. 2. Degradation of acid-sensitive functional groups. | 1. Add a scavenger to the reaction mixture (e.g., 2.5-5% triisopropylsilane).[2] 2. Run the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions.[2] 3. Ensure high-quality, fresh TFA is used, as impurities can cause issues.[7] |
| Low Product Yield After Work-up | 1. Product is water-soluble and lost during aqueous extraction. 2. Product (as free amine) has poor solubility in the extraction solvent. 3. Decomposition of the product during basic work-up. | 1. Avoid aqueous work-up; remove volatiles in vacuo and use the resulting TFA salt directly.[4] 2. Use a solid-phase basic resin (e.g., Amberlyst A-21) for a non-aqueous work-up.[4][17] 3. If the product is insoluble after neutralization, try dissolving it in acetonitrile and filtering off the inorganic salts.[4] |
| Product is an Inseparable Mixture | 1. Incomplete reaction, leaving starting material. 2. Formation of stable side products. | 1. Re-subject the mixture to the deprotection conditions for a longer duration or with a stronger acid. 2. Purify the product using preparative HPLC or column chromatography. |
Experimental Protocols & Workflows
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected thalidomide analog in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20–50% (v/v). For substrates with potentially reactive groups, add a scavenger such as triisopropylsilane (TIS) (2.5–5% v/v).[2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1–2 hours).[2]
-
Upon completion, remove the solvent and excess TFA in vacuo. The resulting TFA salt can often be used directly in the next step.[4]
-
Alternatively, for the free amine, perform an aqueous work-up by washing with saturated NaHCO₃ solution, followed by brine, then dry the organic layer and concentrate.[4]
Protocol 2: Analytical Monitoring by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.[2]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts, quantifying the conversion over time.[2]
Boc Deprotection and Work-up Workflow
Troubleshooting Logic for Incomplete Deprotection
Acid-Catalyzed Boc Deprotection Mechanism
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. scribd.com [scribd.com]
Common side reactions in "Thalidomide-4-O-CH2-COO(t-Bu)" based PROTAC synthesis
Topic: Common Side Reactions in "Thalidomide-4-O-CH2-COO(t-Bu)" based PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the "Thalidomide-4-O-CH2-COO(t-Bu)" E3 ligase handle.
Frequently Asked Questions (FAQs)
Q1: What is "Thalidomide-4-O-CH2-COO(t-Bu)" and why is it used in PROTAC synthesis?
A1: "Thalidomide-4-O-CH2-COO(t-Bu)", also known as tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, is a key intermediate for synthesizing CRBN-based PROTACs.[1] The thalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The tert-butyl ester serves as a protecting group for a carboxylic acid, which, after deprotection, allows for the covalent attachment of a linker connected to a target protein ligand.[4]
Q2: What is the most critical side reaction to be aware of during the synthesis and handling of thalidomide-based PROTAC intermediates?
A2: The most critical side reaction is the racemization of the chiral center on the glutarimide ring of the thalidomide moiety.[5] This is particularly problematic under basic conditions, which are often employed in subsequent coupling steps.[6] Since the two enantiomers of thalidomide can have different biological activities and binding affinities for CRBN, maintaining enantiomeric purity is crucial for the efficacy and safety of the final PROTAC.[5]
Q3: Can the phthalimide ring of the thalidomide moiety undergo side reactions?
A3: The phthalimide group is generally stable under many synthetic conditions. However, it can be susceptible to cleavage under harsh basic conditions, such as with strong bases like potassium hydroxide, especially at elevated temperatures. This can lead to the opening of the phthalimide ring and the formation of undesired byproducts.[7]
Q4: What are the common byproducts of tert-butyl ester deprotection?
A4: The deprotection of the tert-butyl ester is typically achieved under acidic conditions (e.g., with trifluoroacetic acid - TFA). The main byproduct is isobutylene, which is a gas and is easily removed.[8] However, the highly reactive tert-butyl cation intermediate can potentially lead to side reactions if nucleophiles are present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the synthesis of "Thalidomide-4-O-CH2-COO(t-Bu)" | Incomplete reaction during the alkylation of 4-hydroxythalidomide. | Ensure anhydrous conditions and use a suitable base (e.g., K2CO3, Cs2CO3) and solvent (e.g., DMF, acetonitrile). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side reactions such as elimination from tert-butyl bromoacetate. | Use a non-hindered base and maintain a moderate reaction temperature. | |
| Presence of multiple spots on TLC/LC-MS after synthesis | Racemization of the thalidomide chiral center. | Avoid prolonged exposure to basic conditions. Use milder bases or shorter reaction times if possible. Analyze the product using chiral HPLC to determine the enantiomeric excess. |
| Incomplete reaction or presence of starting materials. | Optimize reaction time and stoichiometry of reagents. Purify the product using column chromatography. | |
| Formation of byproducts from phthalimide ring opening. | Avoid harsh basic conditions and high temperatures. If necessary, use milder reaction conditions for subsequent steps. | |
| Difficulty in deprotecting the tert-butyl ester | Incomplete reaction with acid. | Use a sufficient excess of a strong acid like TFA in an appropriate solvent such as dichloromethane (DCM). Monitor the reaction to completion. |
| Acid-labile functional groups elsewhere in the molecule are also affected. | Consider alternative deprotection methods, such as using milder Lewis acids (e.g., ZnBr2) or thermal deprotection under specific conditions.[2][9] | |
| Final PROTAC shows low activity | Racemization of the thalidomide moiety during synthesis. | Re-evaluate the synthetic route to minimize exposure to basic conditions. Purify intermediates and the final product using methods that do not induce racemization. |
| Incorrect linker length or attachment point. | Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal construct for ternary complex formation. |
Experimental Protocols
Synthesis of 4-Hydroxythalidomide
A common precursor for the target molecule is 4-hydroxythalidomide. One synthetic route involves the reaction of 3-hydroxyphthalic anhydride with (+/-)-α-aminoglutarimide in the presence of triethylamine in toluene at 110°C for 12 hours. This method has been reported to yield 4-hydroxythalidomide in high purity.[10]
Synthesis of "Thalidomide-4-O-CH2-COO(t-Bu)"
This protocol is based on the Williamson ether synthesis for the O-alkylation of a phenol.
-
Materials: 4-hydroxythalidomide, tert-butyl bromoacetate, potassium carbonate (K2CO3), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain "Thalidomide-4-O-CH2-COO(t-Bu)" as a solid.
-
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for the synthesis and use of the thalidomide intermediate.
Caption: Base-catalyzed racemization of the thalidomide glutarimide ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]
- 4. portlandpress.com [portlandpress.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing stability issues of PROTACs synthesized from "Thalidomide-4-O-CH2-COO(t-Bu)"
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Thalidomide-4-O-CH2-COO(t-Bu)" moiety.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of PROTACs featuring the thalidomide-based Cereblon (CRBN) E3 ligase ligand linked via a tert-butyl ester.
Q1: What are the primary stability concerns for PROTACs synthesized from "Thalidomide-4-O-CH2-COO(t-Bu)"?
A1: The primary stability concerns stem from two main chemical liabilities in the molecule's structure:
-
Hydrolysis of the tert-butyl ester linker: The -COO(t-Bu) group is an ester, which is susceptible to chemical hydrolysis (especially at non-neutral pH) and enzymatic cleavage by esterases present in plasma and cell lysates. This cleavage breaks the PROTAC into two inactive fragments.
-
Instability of the Thalidomide Moiety: The thalidomide scaffold itself is known to be unstable under physiological conditions.[1][2] Key issues include:
-
Hydrolysis: Both the phthalimide and glutarimide rings of thalidomide can undergo hydrolysis.[1][2]
-
Epimerization: The chiral center on the glutarimide ring is prone to racemization in vivo.[3][4] This is critical because the (S)-enantiomer is reported to bind more effectively to the CRBN E3 ligase.[5]
-
Q2: My PROTAC shows high potency in biochemical assays but poor performance in cellular assays. Could this be a stability issue?
A2: Yes, this is a classic indicator of a stability problem. High biochemical potency suggests the molecule can form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase). However, poor cellular activity often points to issues such as:
-
Poor cell permeability: PROTACs are large molecules and may struggle to cross the cell membrane.
-
Rapid intracellular degradation: The PROTAC could be quickly hydrolyzed by intracellular esterases or be metabolically unstable.
-
Low metabolic stability: The molecule may be rapidly metabolized by enzymes in the cell, such as cytochrome P450s.[6][7]
Q3: How does the epimerization of the thalidomide moiety affect my PROTAC's activity?
A3: Thalidomide exists as (R) and (S) enantiomers, which are known to interconvert under physiological conditions.[4] The (S)-enantiomer is crucial for effective binding to CRBN.[5] If your synthesized PROTAC is a single enantiomer (e.g., the active S-form), it can racemize to the less active (R)-form. If you start with a racemic mixture, only half of your material is in the optimal configuration at any given time. This chiral instability can lead to lower-than-expected potency and inconsistent results.[8]
Q4: Can I improve the stability of my ester-linked PROTAC?
A4: Yes. If the tert-butyl ester is identified as the primary point of failure, the most effective strategy is to replace it with a more stable linkage. A common and effective modification is to replace the ester bond with an amide bond , which is significantly more resistant to hydrolysis. Other strategies include incorporating more metabolically stable linkers, such as those containing cyclic fragments (e.g., piperazine) or PEG-based structures, although PEG linkers can sometimes have their own metabolic liabilities.[9]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC experiments.
Issue 1: Poor or No Target Degradation Observed
-
Symptom: Western blot or mass spectrometry analysis shows no reduction in the target protein levels after treatment with the PROTAC.
-
Troubleshooting Workflow:
Troubleshooting workflow for lack of target degradation.
Issue 2: Inconsistent Results Between Experiments
-
Symptom: The DC50 (concentration for 50% degradation) or Dmax (maximum degradation) varies significantly between experimental repeats.
-
Potential Causes & Solutions:
-
Stock Solution Instability: The tert-butyl ester may be hydrolyzing in your DMSO stock solution over time, especially if stored improperly or subjected to multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions for each experiment. Analyze the purity of older stock solutions by LC-MS.
-
-
Chiral Instability: The thalidomide moiety may be epimerizing at different rates depending on subtle variations in experimental conditions (e.g., pH of media, incubation time).
-
Solution: Use a racemic mixture consistently or, if using a single enantiomer, minimize incubation times where possible. Acknowledge the potential for racemization in data interpretation.
-
-
Variable Esterase Activity: If using different batches of serum or cell culture media, the concentration of esterase enzymes could vary, leading to different rates of PROTAC degradation.
-
Solution: Use a consistent source and batch of serum. Consider performing stability assays in the specific media batch you are using.
-
-
Quantitative Data on PROTAC Stability
While data for the exact "Thalidomide-4-O-CH2-COO(t-Bu)" moiety is not publicly available, the following table summarizes representative stability data for PROTACs with analogous structural features (e.g., ester vs. more stable linkers) to illustrate the expected differences.
| PROTAC Feature | Assay Condition | Half-Life (t½) | Reference Compound | Key Takeaway |
| Ester Linker | Human Plasma (37°C) | < 30 min | PROTAC with amide linker | Esters are rapidly cleaved by plasma esterases. |
| Amide Linker | Human Plasma (37°C) | > 120 min | PROTAC with ester linker | Amides offer significantly improved plasma stability. |
| Thalidomide Moiety | pH 7.4 Buffer (37°C) | ~ 5-7 hours | VHL Ligand-based PROTAC | Thalidomide itself has limited stability in physiological buffer.[2][10] |
| Metabolic Stability | Human Liver Microsomes | Variable (5-60 min) | Metabolically stable drug | Linkers and exposed parts of the PROTAC are often sites of metabolism.[6][7] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[6]
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a stock solution of the test PROTAC in DMSO.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, HLM, and the test PROTAC (final DMSO concentration < 0.5%). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with the internal standard to stop the reaction.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.
-
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 2: Chiral Stability (Epimerization) Assay
-
Objective: To determine the rate of interconversion between the (S) and (R) enantiomers of the thalidomide-based PROTAC under physiological conditions.
-
Materials:
-
Test PROTAC compound (either as a single enantiomer or a racemic mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Chiral HPLC or SFC (Supercritical Fluid Chromatography) system with a suitable chiral column
-
-
Procedure:
-
Standard Preparation: Prepare analytical standards of the pure (S)-enantiomer, pure (R)-enantiomer (if available), and the racemic mixture to establish retention times.
-
Incubation: Dissolve the test PROTAC in PBS (pH 7.4) at a known concentration. Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it or quench it with a cold organic solvent to stop the epimerization.
-
Chiral Chromatography: Analyze each time point sample using the chiral HPLC/SFC method.
-
-
Data Analysis: At each time point, calculate the peak area for both the (S) and (R) enantiomers. Plot the percentage of each enantiomer against time to determine the rate of racemization.
Visualized Pathways and Workflows
PROTAC Degradation and Instability Pathways
The following diagram illustrates the primary pathways through which a "Thalidomide-4-O-CH2-COO(t-Bu)"-based PROTAC can lose activity.
General Workflow for PROTAC Development and Stability Assessment
This workflow outlines the key stages from PROTAC design to stability validation.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thalidomide – Chiralpedia [chiralpedia.com]
- 5. The structure of isolated thalidomide as reference for its chirality-dependent biological activity: a laser-ablation rotational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming solubility issues associated with "Thalidomide-4-O-CH2-COO(t-Bu)" and related PROTACs.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Solubility Problem
Q1: Why do many thalidomide-based PROTACs exhibit poor solubility?
Thalidomide-based PROTACs, by their nature as large, heterobifunctional molecules, often present significant solubility challenges. Key contributing factors include:
-
High Molecular Weight: PROTACs typically have a high molecular weight (often >700 Da) due to the combination of a target protein binder, an E3 ligase ligand (thalidomide analogue), and a chemical linker.[1]
-
Lipophilicity: The complex structure often results in significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is commonly associated with poor aqueous solubility.[1]
-
Crystalline Structure: The tendency to form stable crystal lattices can hinder the dissolution of the solid compound in aqueous buffers.[2]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can severely impact the reliability and reproducibility of experimental results. Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers.[1]
-
Underestimation of Potency: Precipitation leads to a lower effective concentration of the PROTAC, resulting in an underestimation of its potency (e.g., higher DC50 or IC50 values).[1]
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
Section 2: Initial Troubleshooting and Assessment
Q3: My PROTAC is precipitating out of my aqueous buffer. What is the first step I should take?
The immediate goal is to prepare a stable stock solution and understand the limits of its solubility in your experimental system.
-
Prepare a High-Concentration Stock in an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution (e.g., 10-20 mM).[2] Ensure the PROTAC is fully dissolved.
-
Perform a Kinetic Solubility Test: Before proceeding with your main experiment, determine the kinetic solubility of your PROTAC in the specific aqueous buffer you plan to use. This will help you identify the maximum concentration your buffer can tolerate without immediate precipitation. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.
Q4: How can I accurately measure the solubility of my PROTAC?
Two main types of solubility assays are commonly used:
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and often more representative of how compounds are handled in screening assays.[1]
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable solid form. It is a more time-consuming measurement but provides the true equilibrium solubility value.
Troubleshooting Guides: Enhancing PROTAC Solubility
Issue 1: PROTAC precipitates upon dilution from DMSO stock into aqueous buffer.
Solution 1: Utilize Co-solvents
-
Rationale: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your PROTAC.
-
Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight polyethylene glycols (e.g., PEG-300, PEG-400).[2]
-
Procedure:
-
Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay) without causing toxicity or interfering with the assay.
-
Prepare your aqueous buffer containing this predetermined percentage of the co-solvent.
-
Add the PROTAC DMSO stock solution to the co-solvent-containing buffer, preferably while vortexing, to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.[2]
-
Solution 2: Adjust the pH
-
Rationale: If your PROTAC has ionizable functional groups (acidic or basic), its solubility will be pH-dependent.
-
Procedure:
-
Determine the pKa of your PROTAC's ionizable groups.
-
For basic groups, solubility will generally increase in more acidic buffers (lower pH).
-
For acidic groups, solubility will generally increase in more basic buffers (higher pH).
-
Prepare a series of buffers at different pH values around the pKa to identify the optimal pH for solubility.[2]
-
Crucially, ensure the chosen pH is compatible with your biological assay.
-
Issue 2: Consistently low potency and variability in cellular assays.
This may be due to poor solubility and bioavailability in the cellular environment. Advanced formulation strategies can be employed to overcome this.
Solution 3: Prepare an Amorphous Solid Dispersion (ASD)
-
Rationale: Converting the crystalline PROTAC into an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[3] ASDs can generate a supersaturated solution, which can lead to increased cellular uptake.[3]
-
Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Eudragit, and Soluplus.[4]
-
Outcome: Studies have shown that ASDs can lead to a significant increase in drug supersaturation compared to the pure amorphous PROTAC. For example, an ASD of a cereblon-recruiting PROTAC with HPMCAS showed up to a 2-fold increase in drug supersaturation.[5]
-
Methodology: A general protocol for preparing an ASD via solvent evaporation is provided in the "Experimental Protocols" section.
Solution 4: Utilize Lipid-Based Formulations (SEDDS)
-
Rationale: For in vivo studies or complex cellular models, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. This enhances the dissolution and absorption of lipophilic drugs.
-
Application: This is particularly relevant for improving oral bioavailability.
-
Note: The development of SEDDS formulations requires specialized expertise in formulation science.
Data Presentation
Table 1: Solubility Enhancement Strategies and Expected Outcomes
| Strategy | Principle | Typical Fold Increase in Solubility/Supersaturation | Key Considerations |
| Co-solvents (e.g., PEG-400) | Increase the solvent's capacity to dissolve lipophilic compounds. | Variable, highly dependent on the PROTAC and co-solvent concentration. | Co-solvent must be compatible with the experimental system (e.g., non-toxic to cells). |
| pH Adjustment | Ionize the PROTAC to increase its interaction with water. | Highly dependent on the pKa of the PROTAC. | The required pH must not compromise the integrity of the assay or cell health. |
| Amorphous Solid Dispersion (ASD) with HPMCAS | Prevents crystallization and allows for the generation of a supersaturated state. | Reported up to a 2-fold increase in supersaturation for some PROTACs.[5] | Requires careful selection of polymer and optimization of drug loading. |
| Biorelevant Media (e.g., FaSSIF) | Mimics the composition of intestinal fluid, which can enhance the solubility of lipophilic compounds. | Can significantly increase solubility compared to simple buffers.[6] | Primarily used for predicting in vivo oral absorption. |
Mandatory Visualization
PROTAC Mechanism of Action
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for a kinetic solubility assay.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well DMSO plate
-
Clear 96-well or 384-well assay plate
-
Plate shaker
-
Centrifuge with a plate rotor or a filter plate (e.g., Millipore MultiScreen)
-
LC-MS/MS or HPLC-UV for quantification
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.[1]
-
Serial Dilution: In a 96-well DMSO plate, create a serial dilution of the stock solution to generate a range of concentrations (e.g., from 10 mM down to low µM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to the wells of an assay plate pre-filled with the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[1]
-
Incubation: Seal the plate and shake it for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[1]
-
Separation of Undissolved Compound:
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., >3000 x g) for 10-20 minutes to pellet any precipitated compound.
-
Filtration Method: Use a filter plate to separate the solution from any solid material.
-
-
Quantification: Carefully transfer the supernatant or filtrate to a new plate. Analyze the concentration of the dissolved PROTAC using a suitable, validated analytical method such as LC-MS/MS or HPLC-UV.[7]
-
Calculation: The measured concentration in the supernatant/filtrate for each initial concentration represents the kinetic solubility of the compound under the tested conditions. The point at which the measured concentration plateaus is the kinetic solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale laboratory method for preparing an ASD.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent system (e.g., dichloromethane/ethanol 4:1 v/v)[5]
-
Glass vials or a round-bottom flask
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Weigh the desired amounts of the PROTAC and the polymer (e.g., for a 20% w/w drug loading, use 20 mg of PROTAC and 80 mg of HPMCAS). Dissolve both components completely in the chosen solvent system.[5]
-
Solvent Evaporation:
-
For thin films: Dispense the solution into glass vials and evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 70°C) overnight.[5] This method is useful for initial dissolution testing.
-
For powder: Use a rotary evaporator to remove the solvent under reduced pressure, which will leave a solid film on the inside of the flask.
-
-
Drying: Scrape the resulting solid from the flask or vials. To ensure complete removal of residual solvent, dry the ASD powder under high vacuum for at least 24 hours.
-
Characterization (Recommended): Before use, it is highly recommended to characterize the ASD to confirm that the drug is in an amorphous state. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are suitable for this purpose.
-
Solubility Testing: The resulting ASD powder can then be used in dissolution or solubility assays to assess the enhancement compared to the crystalline PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving Thalidomide-4-O-CH2-COO(t-Bu)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Thalidomide-4-O-CH2-COO(t-Bu)". This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize and prevent epimerization at the chiral center of the glutarimide ring during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "Thalidomide-4-O-CH2-COO(t-Bu)" and why is epimerization a concern?
A1: "Thalidomide-4-O-CH2-COO(t-Bu)" is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a linker precursor with a tert-butyl protecting group. The chiral center at the 3-position of the glutarimide ring is susceptible to epimerization (inversion of stereochemistry) under certain conditions, particularly in the presence of bases. Since the biological activity of thalidomide-based PROTACs can be stereospecific, controlling this chiral center is critical for synthesizing the desired enantiomerically pure compound.
Q2: What are the main steps in a typical reaction sequence involving "Thalidomide-4-O-CH2-COO(t-Bu)" where epimerization can occur?
A2: The two primary steps where epimerization is a risk are:
-
Deprotection of the tert-butyl ester: This is typically done to reveal the carboxylic acid (-COOH) functionality for subsequent coupling.
-
Amide coupling: The resulting carboxylic acid is then coupled to a linker or another molecule, a reaction that often requires the use of coupling agents and bases.
Q3: Is epimerization a significant risk during the tert-butyl ester deprotection step?
A3: Generally, the risk of epimerization during the deprotection of the tert-butyl ester is low. This is because the reaction is carried out under acidic conditions, which are less likely to cause abstraction of the proton at the chiral center.[2][3] Common reagents for this step include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[4][5][6][7]
Q4: Which conditions are most likely to cause epimerization during the amide coupling step?
A4: The amide coupling step poses a higher risk of epimerization. The primary factors that contribute to epimerization are:
-
Base: The presence and strength of the base used can lead to the abstraction of the acidic proton at the chiral center of the glutarimide ring, resulting in a planar enolate intermediate that can be protonated from either face, leading to a mixture of enantiomers.[8][9]
-
Temperature: Higher reaction temperatures can increase the rate of epimerization.
-
Reaction Time: Prolonged reaction times can provide more opportunity for epimerization to occur.
-
Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.
Troubleshooting Guide
Problem 1: Significant epimerization observed after tert-butyl ester deprotection.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Presence of basic impurities in solvents or reagents. | Ensure all solvents and reagents are of high purity and anhydrous. | Even trace amounts of base can catalyze epimerization over time. |
| Elevated temperature during reaction or workup. | Perform the deprotection at 0 °C to room temperature. Avoid heating. | Lower temperatures reduce the rate of epimerization. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Minimizing reaction time reduces the exposure of the product to potentially epimerizing conditions. |
Problem 2: Epimerization detected after the amide coupling step.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate choice of base. | Use a weaker, non-nucleophilic, and sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).[10] | Sterically hindered bases are less likely to abstract the proton at the chiral center.[8] |
| Excessive amount of base. | Use the minimum amount of base required to neutralize any acid formed and to facilitate the coupling reaction. Typically 1.1 to 2 equivalents are sufficient. | Minimizing the base concentration reduces the rate of epimerization.[8] |
| High reaction temperature. | Perform the coupling reaction at low temperatures (e.g., 0 °C or -20 °C) and allow it to slowly warm to room temperature if necessary. | Lower temperatures disfavor the equilibrium leading to the epimerized product. |
| Choice of coupling reagent. | Use coupling reagents known to suppress racemization, such as those containing 1-hydroxy-7-azabenzotriazole (HOAt) like HATU, or those used with additives like HOBt or OxymaPure®.[11][12][13] | These reagents form active esters that are less prone to epimerization. |
| Prolonged pre-activation time. | Minimize the time the carboxylic acid is pre-activated with the coupling reagent before adding the amine component. | Extended pre-activation can lead to the formation of intermediates that are more susceptible to epimerization.[14] |
| Solvent effects. | Consider using less polar aprotic solvents. | The rate of epimerization can be influenced by the polarity of the solvent. |
Experimental Protocols
Protocol 1: Tert-Butyl Ester Deprotection with Minimal Epimerization
-
Dissolve "Thalidomide-4-O-CH2-COO(t-Bu)" (1 equivalent) in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure at room temperature or below.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The resulting carboxylic acid, "Thalidomide-4-O-CH2-COOH", can be used in the next step without further purification.
Protocol 2: Amide Coupling with Reduced Risk of Epimerization
-
Dissolve the "Thalidomide-4-O-CH2-COOH" (1 equivalent) in anhydrous DMF.
-
Add the amine linker component (1-1.2 equivalents).
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 equivalents) and a racemization suppressant additive if not already part of the coupling reagent (e.g., HOAt, 1.1 equivalents) in anhydrous DMF.
-
Cool both solutions to 0 °C.
-
Add a non-nucleophilic, sterically hindered base such as DIEA (2 equivalents) to the carboxylic acid and amine mixture.
-
Add the coupling reagent solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
To determine the enantiomeric purity of your thalidomide derivative, a chiral HPLC method is essential.
-
Column: Polysaccharide-based chiral stationary phases (CSPs) are commonly used, such as Chiralcel® OJ-H, Chiralpak® AD-RH, or Lux® i-Amylose-3.[15][16][17][18][19]
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane and an alcohol such as ethanol or isopropanol. For reversed-phase columns, mixtures of acetonitrile, methanol, and aqueous buffers are used.[17]
-
Detection: UV detection at a wavelength of 220 nm or 254 nm is generally suitable.[16][17]
Example HPLC Conditions: [17]
-
Column: CHIRALPAK AD-RH
-
Mobile Phase: 10% acetonitrile, 70% methanol, 20% 0.025 M citrate buffer (pH 3.0)
-
Flow Rate: 0.5 mL/min
-
Detection: 220 nm
Data Summary
Table 1: Common Coupling Reagents and Additives for Minimizing Epimerization
| Coupling Reagent | Additive | Base | Key Characteristics |
| HATU | (Internal HOAt) | DIEA, NMM | Fast reacting, low epimerization.[11] |
| HBTU | (Internal HOBt) | DIEA, NMM | Efficient, but can cause epimerization in sensitive cases.[11] |
| EDC | HOBt, HOAt, OxymaPure® | DIEA, NMM | Carbodiimide-based, requires an additive to suppress epimerization.[12][20] |
| PyBOP | None | DIEA, NMM | Phosphonium salt-based, generally low epimerization. |
| DIC | HOBt, HOAt, OxymaPure® | DIEA, NMM | Another carbodiimide, requires an additive.[12] |
Visual Guides
Caption: Workflow for the synthesis of a PROTAC from Thalidomide-4-O-CH2-COO(t-Bu).
Caption: Troubleshooting decision tree for addressing epimerization.
Caption: Base-catalyzed epimerization mechanism via a planar enolate intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]
- 19. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Deprotection of Thalidomide-4-O-CH2-COO(t-Bu)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of "Thalidomide-4-O-CH2-COO(t-Bu)". This resource provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure complete and efficient removal of the tert-butyl protecting group.
Frequently Asked Questions (FAQs)
Q1: What is "Thalidomide-4-O-CH2-COO(t-Bu)" and why is its deprotection a critical step?
"Thalidomide-4-O-CH2-COO(t-Bu)" is a derivative of thalidomide where a tert-butyl (t-Bu) ester group is attached to the 4-position of the phthalimide ring through an oxyacetic acid linker.[1] This compound serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The tert-butyl group is a protecting group for the carboxylic acid. Its removal is essential to reveal the free carboxylic acid, which is then used to link the thalidomide moiety (a Cereblon E3 ligase ligand) to a linker and subsequently to a protein-of-interest ligand, forming the final PROTAC molecule.[1][2]
Q2: What are the standard methods for the deprotection of the tert-butyl ester in "Thalidomide-4-O-CH2-COO(t-Bu)"?
The tert-butyl ester is typically removed under acidic conditions.[1][3] The most common and effective reagent for this deprotection is trifluoroacetic acid (TFA).[3][4][5] The reaction is usually performed in a chlorinated solvent like dichloromethane (DCM) or neat TFA.[3][6] Alternative reagents that can be used for tert-butyl ester deprotection include zinc bromide (ZnBr2) in dichloromethane and p-toluenesulfonic acid under microwave irradiation.[5][7][8][9][10]
Q3: What are the possible side reactions and byproducts during the deprotection process?
The primary side reaction during acid-catalyzed deprotection is the formation of a stable tert-butyl cation.[3][4] This reactive electrophile can lead to several unwanted byproducts:
-
Re-alkylation: The tert-butyl cation can re-attach to the starting material or the deprotected product.
-
Alkylation of other nucleophilic sites: If other nucleophilic functional groups are present in the molecule, they can be alkylated by the tert-butyl cation.[11][12]
-
Formation of tert-butyl trifluoroacetate: The tert-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[4][13]
-
Formation of isobutylene: The tert-butyl cation can be deprotonated to form isobutylene, a volatile gas.[3][13][14]
To minimize these side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[4][12]
Troubleshooting Guide for Incomplete Deprotection
Incomplete deprotection can be a significant hurdle in the synthesis of thalidomide-based PROTACs. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction with starting material remaining | 1. Insufficient Acid Strength or Concentration: The concentration of TFA may be too low to drive the reaction to completion.[15] 2. Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[15] 3. Low Reaction Temperature: Performing the reaction at a temperature below room temperature can significantly slow down the reaction rate.[15] 4. Presence of Excess Water: Water can hydrolyze and deactivate the TFA.[15] | 1. Optimize TFA Concentration: Start with a 1:1 mixture of TFA and an anhydrous chlorinated solvent like dichloromethane (DCM). If the reaction is still incomplete, using 95-100% TFA can be more effective.[15] 2. Increase Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is no longer detectable.[15] 3. Control Temperature: Ensure the reaction is conducted at a consistent room temperature (20-25°C).[15] 4. Use Anhydrous Solvents: Employ anhydrous solvents to prepare the cleavage cocktail to minimize the presence of water.[15] |
| Formation of unexpected side products | 1. Reactive Tert-butyl Cation: The liberated tert-butyl cation can alkylate nucleophilic sites on the molecule.[11][12] 2. Degradation of Thalidomide Core: Although generally stable under acidic conditions, prolonged exposure to strong acids could potentially lead to some degradation of the thalidomide structure.[16][17] | 1. Use Scavengers: Add scavengers such as triisopropylsilane (TIPS) or water to the reaction mixture to trap the tert-butyl cation.[12] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. 2. Optimize Reaction Time: Monitor the reaction to ensure it is stopped once the starting material is consumed to avoid prolonged exposure to strong acid.[15] |
| Difficulty in product isolation and purification | 1. Residual TFA: Trifluoroacetic acid can be difficult to remove completely and can interfere with subsequent steps. 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic purification challenging. | 1. Azeotropic Removal of TFA: After concentrating the reaction mixture, add a solvent like toluene and evaporate under reduced pressure to azeotropically remove residual TFA. 2. Precipitation/Trituration: After removing the solvent and TFA, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and induce precipitation by adding a non-polar solvent like petroleum ether or hexane.[3] This can help to remove non-polar impurities. 3. Optimize Chromatography: Use a high-resolution HPLC column and optimize the mobile phase gradient for better separation of the product from impurities. |
Experimental Protocols
Protocol 1: Deprotection of "Thalidomide-4-O-CH2-COO(t-Bu)" using TFA
-
Preparation: Dissolve "Thalidomide-4-O-CH2-COO(t-Bu)" in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature (a typical concentration is 0.1 M).
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) dropwise. For more challenging deprotections, a higher concentration of TFA (e.g., 95% in water) can be used.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours.[3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.[3]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The crude product can be purified by precipitation from a solvent system like diethyl ether/petroleum ether or by column chromatography.[3]
-
Protocol 2: Reaction Monitoring by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: UV detection at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture, quench it with a basic solution (e.g., saturated sodium bicarbonate), extract with an organic solvent, dry, and dissolve in the mobile phase for injection.
Visualization of the Deprotection and Troubleshooting Workflow
The following diagram illustrates the workflow for the deprotection of "Thalidomide-4-O-CH2-COO(t-Bu)" and the key decision points for troubleshooting.
Caption: Workflow for the deprotection of Thalidomide-4-O-CH2-COO(t-Bu) and troubleshooting guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 17. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing linker length for PROTACs using "Thalidomide-4-O-CH2-COO(t-Bu)"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis-Targeting Chimeras (PROTACs), with a focus on those utilizing thalidomide-based E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's main function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1] The linker's length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3]
Q2: Is there a universal optimal linker length for all PROTACs?
No, there is no single optimal linker length.[4][5] The ideal length is highly dependent on the specific protein of interest (POI) and the E3 ligase being targeted.[2][4] It must be empirically determined for each new target.[4] Studies have shown that for some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation.[4]
Q3: What are common linker types used in thalidomide-based PROTACs?
The most frequently used linker motifs are polyethylene glycol (PEG) and alkyl chains.[3][4] This is due to their synthetic accessibility and the ease with which their length can be systematically varied.[4] PEG linkers are often employed to enhance solubility and cell permeability.[3][5] Alkyl chains, on the other hand, offer more rigidity, which can be advantageous for pre-organizing the binding moieties.[3] More rigid linkers that include elements like piperazine/piperidine rings or alkynes are also being increasingly utilized to improve physicochemical properties.[4]
Q4: What is "Thalidomide-4-O-CH2-COO(t-Bu)" and how is it used?
Thalidomide-4-O-CH2-COO(t-Bu) is a key intermediate in the synthesis of PROTACs that utilize Cereblon (CRBN) as the E3 ligase.[6] It acts as a Cereblon ligand.[6] The t-butyl protecting group can be removed under acidic conditions, allowing for the conjugation of this moiety to a linker, which is then attached to the target protein ligand to form the final PROTAC molecule.[6]
Q5: What is the "hook effect" and how can linker optimization help?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][3][7] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein increases the affinity for the second, leading to a more stable ternary complex.[7] Modifying linker flexibility, for instance by using a more rigid linker, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
Troubleshooting Guide
Problem 1: My PROTAC binds to the target protein and E3 ligase in binary assays but does not induce degradation in cells.
This is a common issue that often points to problems with ternary complex formation.[7]
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[2][7] Synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) and compositions (alkyl vs. PEG) to empirically determine the optimal design.[5] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target in a way that lysine residues are not accessible for ubiquitination.[7] Consider altering the attachment point of the linker on the target ligand or the E3 ligase ligand.[8] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[7][9] Modify the linker to improve its properties, for example, by incorporating more hydrophilic groups.[5] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
This indicates the formation of non-productive binary complexes at high concentrations.[3]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Design | The linker may not be effectively promoting the stability of the ternary complex.[1] |
| Enhance Ternary Complex Cooperativity: Design linkers that create favorable interactions between the target protein and the E3 ligase within the ternary complex.[7] | |
| Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[7] | |
| High PROTAC Concentrations | The concentrations used in the assay may be too high. |
| Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[3] |
Quantitative Data Summary
The optimal linker length is target-dependent. Below is a summary of data from studies on different target proteins.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Key Findings |
| Estrogen Receptor α (ERα) | pVHL | PEG | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[2][10] |
| p38α | Cereblon | PEG/Alkyl | 15-17 | PROTACs with linkers shorter than 15 atoms were less effective.[2][4][11] |
| BCL-XL | VHL/CRBN | PEG/Alkyl | Not specified | Required synthesis of over 50 PROTACs with varying linkers to find a potent degrader.[12] |
| EGFR/HER2 | Not specified | PEG | Not specified | Extension of the linker by a single ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[12] |
Experimental Protocols
1. Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation.[3] Several biophysical techniques can be used to assess this.[13]
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Surface Plasmon Resonance (SPR): This technique monitors the real-time interaction between biomolecules.[]
-
Protocol Outline:
-
Immobilize the E3 ligase (e.g., VHL or CRBN) on a sensor chip.
-
Inject a solution containing the target protein and the PROTAC over the chip.
-
Measure the binding and dissociation kinetics to determine the stability of the ternary complex.[]
-
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events.
-
Protocol Outline:
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Fill the sample cell with the target protein.
-
Titrate the PROTAC into the sample cell.
-
In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.
-
Finally, titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the thermodynamics of ternary complex formation.[13]
-
-
-
NanoBRET® Ternary Complex Assay (in-cell): This assay measures the proximity of the target protein and E3 ligase inside living cells.[15]
-
Protocol Outline:
-
2. Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein.
-
Western Blotting: This is a standard method for quantifying protein levels.
-
Protocol Outline:
-
Treat cells with various concentrations of the PROTAC for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific to the target protein.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Quantify the band intensities to determine the extent of protein degradation.[16]
-
-
-
In-Cell Western (ICW): A higher-throughput alternative to traditional Western blotting.
-
Protocol Outline:
-
Seed cells in a microplate and treat with the PROTAC.
-
Fix and permeabilize the cells in the plate.
-
Incubate with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
Scan the plate to quantify the fluorescence intensity, which is proportional to the amount of target protein.[16]
-
-
-
HiBiT Protein Degradation Assay: A sensitive and quantitative live-cell assay.
-
Protocol Outline:
-
Genetically fuse the small HiBiT tag to the endogenous target protein.
-
In the presence of the LgBiT subunit, a bright luminescent signal is produced.
-
Treat cells with the PROTAC and measure the decrease in luminescence over time, which corresponds to the degradation of the HiBiT-tagged target protein.[16][17]
-
-
Visualizations
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: A workflow for troubleshooting poorly performing PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. explorationpub.com [explorationpub.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cellular Permeability of "Thalidomide-4-O-CH2-COO(t-Bu)" based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of PROTACs synthesized using "Thalidomide-4-O-CH2-COO(t-Bu)".
Frequently Asked Questions (FAQs)
Q1: What is the role of "Thalidomide-4-O-CH2-COO(t-Bu)" in my PROTAC?
"Thalidomide-4-O-CH2-COO(t-Bu)" is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety acts as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which, after deprotection, can be coupled to a linker connected to a ligand for your protein of interest (POI).
Q2: My PROTAC shows low or no degradation of the target protein. Could this be a permeability issue?
Yes, poor cellular permeability is a common reason for the lack of activity in PROTACs. Due to their high molecular weight and complex structures, PROTACs often struggle to cross the cell membrane to reach their intracellular targets. Even if your PROTAC is potent in biochemical assays, it will not be effective in a cellular context if it cannot enter the cell.
Q3: How can I assess the cellular permeability of my PROTAC?
Several in vitro assays can be used to evaluate cellular permeability. These can be broadly categorized as cell-free and cell-based methods.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to diffuse across an artificial lipid membrane. It provides a measure of passive permeability.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms.
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Cellular Thermal Shift Assay (CETSA): This method can indirectly assess cell permeability by confirming target engagement within intact cells. The principle is that a ligand-bound protein will be more thermally stable.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can also be used to determine intracellular target engagement, thereby providing evidence of cellular entry.
Q4: What physicochemical properties of my PROTAC influence its permeability?
Key physicochemical properties that impact cellular permeability include:
-
Molecular Weight (MW): PROTACs often have high molecular weights (typically >700 Da), which can negatively affect their ability to passively diffuse across cell membranes.
-
Lipophilicity (logP/logD): A balance is crucial. While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor solubility and trapping within the membrane.
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Polar Surface Area (PSA): A high PSA is generally associated with lower permeability. Strategies to reduce the solvent-accessible 3D PSA, for instance, through intramolecular hydrogen bonding, can improve cell uptake.
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Hydrogen Bond Donors (HBDs): A higher number of HBDs can decrease permeability.
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Linker Composition: The linker connecting the thalidomide moiety and the POI ligand plays a critical role. The length, rigidity, and composition (e.g., PEG vs. alkyl chains) of the linker can significantly influence the overall physicochemical properties and conformation of the PROTAC, thereby affecting its permeability.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the cellular permeability of your thalidomide-based PROTACs.
| Issue | Potential Cause | Recommended Action |
| No or low target degradation in cellular assays, despite good biochemical activity. | Poor Cellular Permeability: The PROTAC is unable to efficiently cross the cell membrane to reach its intracellular target. | 1. Assess Permeability: Perform a PAMPA or Caco-2 assay to directly measure the permeability of your PROTAC. 2. Confirm Target Engagement in Cells: Use CETSA or NanoBRET™ assays to verify that the PROTAC is binding to its target inside the cell. 3. Modify the Linker: Synthesize analogs with different linkers (e.g., vary length, introduce more rigid or flexible elements, or alter hydrophilicity) to improve physicochemical properties. 4. Amide-to-Ester Substitution: Consider replacing amide bonds in the linker with esters, which can reduce the number of hydrogen bond donors and improve permeability. |
| High variability and poor reproducibility in cellular assay results. | Poor Aqueous Solubility: The PROTAC may be precipitating out of the cell culture medium, leading to inconsistent effective concentrations. | 1. Measure Solubility: Determine the kinetic and thermodynamic solubility of your PROTAC in relevant buffers. 2. Incorporate Solubilizing Moieties: Modify the PROTAC structure, for example by incorporating PEG linkers, to enhance aqueous solubility. 3. Optimize Formulation: Use co-solvents or other formulation strategies to improve the solubility of the PROTAC in your assays, ensuring the final solvent concentration is not cytotoxic. |
| The "Hook Effect" is observed at high concentrations (degradation decreases at higher PROTAC concentrations). | High Intracellular Concentration: While seemingly indicating good permeability, very high intracellular concentrations can favor the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex (target-PROTAC-CRBN). | 1. Perform a Wide Dose-Response: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to characterize the hook effect. |
| Off-target effects are observed. | Non-specific cellular uptake or binding. | 1. Proteome-wide Analysis: Use proteomics to identify unintended targets that are being degraded. 2. Modify the Thalidomide Analog: Consider using different thalidomide analogs to potentially alter the off-target profile. |
Quantitative Data Summary
The following tables summarize key physicochemical and permeability data for a selection of thalidomide-based PROTACs to illustrate the structure-permeability relationship.
Table 1: Physicochemical Properties of Exemplary Thalidomide-Based PROTACs
| PROTAC | Molecular Weight (Da) | cLogP | Hydrogen Bond Donors (HBD) | Polar Surface Area (Ų) | Reference |
| PROTAC 1 | 810.9 | 3.8 | 3 | 145.2 | |
| PROTAC 2 | 838.9 | 3.5 | 3 | 154.4 | |
| PROTAC 3 | 885.0 | 3.1 | 4 | 166.7 | |
| MZ1 | 810.9 | 3.8 | 3 | 145.2 | |
| OMZ1 | 811.9 | 4.2 | 2 | 136.0 | |
| ARV-771 | 933.1 | 4.1 | 4 | 179.9 | |
| OARV-771 | 934.1 | 4.5 | 3 | 170.7 |
Table 2: Permeability Data for Selected Thalidomide-Based PROTACs
| PROTAC | PAMPA Permeability (10⁻⁶ cm/s) | Cellular Activity (DC₅₀, nM) | Reference |
| PROTAC 1 | High (surrogate data) | Not Reported | |
| PROTAC 2 | Intermediate (surrogate data) | Not Reported | |
| PROTAC 3 | Low (surrogate data) | Not Reported | |
| MZ1 | 0.02 | 133 (Brd4) | |
| OMZ1 | 0.2 | 57 (Brd4) | |
| ARV-771 | 0.2 | 4 (Brd4) | |
| OARV-771 | 0.3 | 2 (Brd4) |
Experimental Protocols
Western Blot for Protein Degradation
This is the standard method to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test PROTAC
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-POI, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Wash cells with PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Wash the
Validation & Comparative
A Researcher's Guide to Orthogonal Validation of Protein Degradation by Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Supporting Data
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. Thalidomide and its analogs are frequently utilized as E3 ligase recruiters in PROTAC design, hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce degradation of a target protein. A crucial step in the development of these molecules, such as those employing a "Thalidomide-4-O-CH2-COO(t-Bu)" moiety, is the rigorous validation of on-target protein degradation. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal assays is essential to generate a comprehensive and reliable data package.
This guide provides a comparative overview of key orthogonal assays for validating protein degradation by thalidomide-based PROTACs. We present illustrative data for a representative thalidomide-based PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target in cancer biology. Detailed experimental protocols and visualizations are provided to assist researchers in the design and execution of their validation studies.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand to bind the protein of interest (POI), a linker, and a thalidomide-based ligand that recruits the CRBN E3 ubiquitin ligase.[1] This ternary complex formation between the POI, the PROTAC, and CRBN brings the target protein into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]
Figure 1: Mechanism of action of a thalidomide-based PROTAC.
Comparison of Orthogonal Validation Assays
A multi-faceted approach is critical to confidently assess PROTAC efficacy and selectivity. The following table summarizes key quantitative assays used to validate protein degradation.
| Assay | Principle | Key Parameters | Advantages | Limitations |
| Western Blot | Immunodetection of target protein in cell lysates separated by size. | DC50 (half-maximal degradation concentration), Dmax (maximal degradation) | Widely accessible, provides molecular weight information, relatively low cost. | Semi-quantitative, lower throughput, requires specific antibodies. |
| ELISA | Enzyme-linked immunosorbent assay for quantifying target protein levels. | DC50, Dmax | High-throughput, quantitative, sensitive. | Requires specific antibody pairs, may not provide molecular weight information. |
| Flow Cytometry | Measures protein expression in individual cells using fluorescently labeled antibodies. | Percentage of protein-negative cells, Mean Fluorescence Intensity (MFI) reduction. | High-throughput, single-cell resolution, can assess cell surface and intracellular proteins.[3] | Requires high-quality antibodies, fixation/permeabilization can affect epitopes. |
| Mass Spectrometry (Proteomics) | Global, unbiased quantification of thousands of proteins in a sample. | Fold-change in protein abundance, identification of off-target effects. | Comprehensive proteome-wide analysis, high sensitivity and specificity, identifies off-targets.[4] | High cost, complex data analysis, requires specialized equipment and expertise. |
Representative Quantitative Data: BRD4 Degradation
The following table presents illustrative data for a representative thalidomide-based PROTAC targeting BRD4. These values are typical for a potent degrader and are intended for comparative purposes.
| Assay | Cell Line | Treatment Time (hours) | DC50 | Dmax |
| Western Blot | HeLa | 24 | ~25 nM | >90% |
| ELISA | 293T | 24 | ~20 nM | >95% |
| Flow Cytometry | MOLM-13 | 18 | ~30 nM | >90% |
| Mass Spectrometry | VCaP | 4 | Not applicable (provides fold-change) | >90% (for BRD4) |
Experimental Protocols
Detailed methodologies are crucial for generating reproducible and reliable data. The following sections provide protocols for the key orthogonal assays.
Experimental Workflow for PROTAC Validation
A typical workflow for validating a PROTAC candidate involves a tiered approach, starting with accessible methods and progressing to more comprehensive analyses.
Figure 2: A typical experimental workflow for PROTAC validation.
Western Blot for Protein Degradation
Objective: To determine the DC50 and Dmax of a PROTAC by quantifying the reduction in target protein levels.
Materials:
-
Cell culture reagents
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
ELISA for Protein Quantification
Objective: To provide a high-throughput method for quantifying target protein degradation.
Materials:
-
ELISA kit specific for the target protein (or develop a sandwich ELISA)
-
Cell culture reagents and PROTAC
-
Lysis buffer compatible with ELISA
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC as described for the Western blot protocol.
-
Lyse cells according to the ELISA kit manufacturer's instructions or a compatible lysis buffer.
-
Determine the total protein concentration of the lysates.[6]
-
-
ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target protein.
-
Block the plate to prevent non-specific binding.
-
Add normalized cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that binds to a different epitope on the target protein.
-
Wash and add an enzyme-conjugated secondary antibody.
-
Wash and add the enzyme substrate.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant protein.
-
Calculate the concentration of the target protein in each sample from the standard curve.
-
Determine the percentage of degradation relative to the vehicle control and calculate DC50 and Dmax.
-
Flow Cytometry for Single-Cell Protein Analysis
Objective: To quantify protein degradation at the single-cell level.
Materials:
-
Cell culture reagents and PROTAC
-
Fixation and permeabilization buffers
-
Fluorescently conjugated primary antibody against the target protein or an unconjugated primary antibody and a fluorescently conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Preparation:
-
Treat cells in suspension or adherent cells that have been detached.
-
After treatment, harvest the cells and wash with PBS.
-
-
Staining:
-
Fix the cells with a suitable fixation buffer.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Incubate the cells with the fluorescently labeled antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the Mean Fluorescence Intensity (MFI) for each treatment condition.
-
Calculate the percentage of MFI reduction relative to the vehicle control to assess protein degradation.
-
Mass Spectrometry for Proteome-wide Analysis
Objective: To globally and unbiasedly quantify changes in protein abundance to confirm on-target degradation and identify off-target effects.
Materials:
-
Cell culture reagents and PROTAC
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Reagents for protein digestion (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT) (optional, for multiplexing)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
(Optional) Label the peptides with isobaric tags.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.[7]
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins.
-
Determine the fold-change in abundance for each protein in the PROTAC-treated samples relative to the control.
-
Confirm the significant and selective degradation of the target protein.
-
Identify any other proteins that are significantly downregulated (potential off-targets) or upregulated.
-
Logical Relationships in Orthogonal Validation
The selection and sequence of orthogonal assays should be logical, with each step providing a deeper level of validation.
Figure 3: Logical flow of orthogonal validation for PROTACs.
By employing a combination of these orthogonal assays, researchers can build a robust data package to confidently validate the efficacy and selectivity of their thalidomide-based PROTACs, paving the way for their further development as potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ELISA Protocol [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Comparative analysis of PROTAC linkers derived from "Thalidomide-4-O-CH2-COO(t-Bu)"
A Comparative Guide to PROTAC Linkers Derived from Thalidomide Scaffolds
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting moiety. Its composition, length, and attachment point profoundly influence the efficacy, selectivity, and physicochemical properties of the degrader.[2]
This guide provides a comparative analysis of PROTAC linkers derived from thalidomide and its analogs, which are widely used to recruit the Cereblon (CRBN) E3 ligase.[1] We will use "Thalidomide-4-O-CH2-COO(t-Bu)" as a representative starting point for discussion. This molecule features a convenient handle at the 4-position of the phthalimide ring for linker attachment, allowing for the synthesis of a diverse range of PROTACs.
Comparative Analysis of Linker Types
The two most common types of linkers used in PROTAC design are polyethylene glycol (PEG) and alkyl chains. The choice between these can significantly impact the properties of the final PROTAC molecule.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Composed of repeating -(CH2)- units. Generally more rigid than PEG linkers. | Can offer conformational rigidity which may be beneficial for pre-organizing the PROTAC for optimal ternary complex formation.[2] | Lower hydrophilicity may lead to poor solubility and cell permeability. |
| PEG Chains | Composed of repeating -(CH2-CH2-O)- units. More flexible and hydrophilic. | Increased hydrophilicity can improve solubility and cell permeability. Flexibility can accommodate various ternary complex geometries. | Excessive flexibility can sometimes lead to an unstable ternary complex and inefficient ubiquitination.[3] |
Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in excessive flexibility and an unproductive ternary complex.[3] The optimal linker length is often described as a "sweet spot" that maximizes degradation potency (DC50) and efficacy (Dmax).
The following table summarizes data for thalidomide-based PROTACs targeting the BRD4 protein with varying PEG linker lengths. It is important to note that this data is compiled from different studies, and experimental conditions may vary.[4]
| PROTAC Example | Linker Composition (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| Example 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| Example 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| Example 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| Example 4 | 3+ | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
For other targets, such as ERα and p38α, optimal linker lengths of 16 atoms and 15-17 atoms, respectively, have been identified.[3] This highlights the necessity of synthesizing and evaluating a library of PROTACs with varying linker lengths to identify the optimal degrader for a given target.
Visualizing PROTAC Mechanisms and Workflows
To better understand the principles of PROTAC action and evaluation, the following diagrams illustrate the key processes and relationships.
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: A typical workflow for assessing the degradation of a target protein by a PROTAC.
Caption: Logical relationship between linker properties and overall PROTAC efficacy.
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.[5]
Methodology: AlphaLISA (Proximity-Based Assay)
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex induced by the PROTAC, the beads are brought into close proximity, resulting in a luminescent signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, biotinylated E3 ligase, tagged target protein, and a serial dilution of the PROTAC.
-
Assay Plate Setup: Add the assay components to a 384-well plate in the following order: PROTAC dilution, tagged target protein, and biotinylated E3 ligase. Incubate to allow for complex formation.
-
Bead Addition: Add streptavidin-coated donor beads and anti-tag acceptor beads. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its design requires careful consideration and empirical optimization. Starting from a versatile building block like "Thalidomide-4-O-CH2-COO(t-Bu)," researchers can synthesize a variety of linkers with different compositions and lengths. By systematically evaluating these linkers using the experimental protocols outlined above, it is possible to identify PROTACs with optimal degradation potency and desirable physicochemical properties. The interplay between linker length, composition, and the specific biology of the target protein and E3 ligase underscores the importance of a multi-parameter optimization approach in the development of effective protein degraders.
References
A Head-to-Head Comparison of CRBN and VHL-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice between Cereblon (CRBN) and von Hippel-Lindau (VHL) as the E3 ligase-recruiting component of a Proteolysis Targeting Chimera (PROTAC) is a critical design consideration. This guide provides an objective, data-driven comparison of CRBN and VHL-based PROTACs to inform rational degrader design and development.
This comprehensive analysis delves into the mechanisms of action, binding affinities, and degradation efficiencies associated with both classes of PROTACs. By presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing the underlying biological pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their targeted protein degradation strategies.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Both CRBN and VHL are substrate receptors for Cullin-RING E3 ligase (CRL) complexes, specifically CRL4-CRBN and CRL2-VHL, respectively. The fundamental mechanism of action for both CRBN and VHL-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex, which facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation.
PROTAC-mediated protein degradation pathway.
Key Differences and Considerations
While the overarching mechanism is similar, the choice between CRBN and VHL can significantly impact a PROTAC's properties, including its degradation efficiency, substrate scope, and potential for off-target effects.
Ligands and Chemical Space:
-
CRBN-based PROTACs typically utilize ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] These ligands are generally smaller and possess favorable drug-like properties, making them easier to optimize.[2][3]
-
VHL-based PROTACs employ ligands that mimic the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL, often centered around a hydroxyproline scaffold.[] These ligands can be larger and more complex, potentially leading to challenges with cell permeability and overall molecular weight.[]
Selectivity and Off-Target Effects:
-
CRBN ligands are known to act as "molecular glues," inducing the degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3).[2] This can lead to off-target effects, particularly immunomodulatory effects, which may be undesirable depending on the therapeutic context.[] However, this property can also be leveraged for therapeutic benefit in certain cancers.
-
VHL ligands are generally considered to have a more defined binding pocket, which can lead to higher selectivity for the intended target protein and fewer off-target effects.[]
Catalytic Rate and Complex Stability:
-
CRBN-based PROTACs are often associated with faster catalytic turnover rates, which may be advantageous for degrading rapidly synthesized proteins.[]
-
VHL-based PROTACs tend to form more stable ternary complexes, which can be beneficial for degrading highly stable target proteins.[]
Subcellular Localization and Tissue Expression:
-
CRBN is primarily localized in the nucleus but can shuttle to the cytoplasm.[] This makes it a versatile choice for targeting both nuclear and cytoplasmic proteins.
-
VHL is predominantly found in the cytoplasm but can also be present in the nucleus.[] The expression levels of CRBN and VHL can vary across different tissues and cell types, which is a crucial factor to consider for tissue-specific targeting.[1]
Quantitative Performance Data
The following tables summarize key quantitative data from studies comparing the performance of CRBN and VHL-based PROTACs. It is important to note that direct head-to-head comparisons using identical protein binders and linkers are limited in the published literature. The data presented here is compiled from various studies and should be interpreted with this consideration.
Table 1: Comparison of Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) for Representative PROTACs
| Target Protein | PROTAC Type | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| BRD4 | dBET1 | CRBN | ~100 nM | >90% | Various | [5] |
| BRD4 | MZ1 | VHL | ~10 nM | >90% | Various | [5] |
| KRAS G12D | CRBN-based | CRBN | 0.03 µM | Not specified | NCI-H358 | [6] |
| KRAS G12D | VHL-based | VHL | 0.1 µM | Not specified | NCI-H358 | [6] |
| FLT3 | CRBN-based | CRBN | Potent | Significant | MOLM-14 | [7] |
| FLT3 | VHL-based | VHL | Potent | Significant | MV4-11 | [7] |
Table 2: Comparison of Binding Affinities (Kd) of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd) | Reference |
| Thalidomide | CRBN | ~250 nM | [6] |
| Lenalidomide | CRBN | 178 nM | [6] |
| Pomalidomide | CRBN | 157 nM | [6] |
| VL285 Analog | VHL | 29 nM - 171 nM | [6] |
| VH032 | VHL | 185 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare CRBN and VHL-based PROTACs.
A typical workflow for evaluating PROTAC efficacy.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.[8]
-
Cell Viability Assay (IC₅₀ Determination)
This protocol assesses the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration to determine the IC₅₀ value.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
Cell line of interest
-
PROTAC compound and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (CRBN or VHL) or the target protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex). Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase or the target protein to form antibody-protein complexes.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the captured proteins from the beads and analyze the eluate by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.[10]
Conclusion
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a multifaceted decision that depends on the specific target protein, the desired therapeutic application, and the required pharmacological properties. CRBN-based PROTACs offer the advantage of smaller, more drug-like ligands and potentially faster degradation kinetics, but may be associated with off-target effects. VHL-based PROTACs can provide higher selectivity and form more stable ternary complexes, though their larger ligands may present challenges in terms of physicochemical properties.
Ultimately, the optimal choice of E3 ligase must be determined empirically for each target. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental evaluation, will enable researchers to design and develop novel and effective protein degraders for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Biophysical Methods for Validating Ternary Complex Formation with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to form a stable ternary complex with a target Protein of Interest (POI) and an E3 ubiquitin ligase. For PROTACs utilizing a thalidomide-based E3 ligase ligand, such as those derived from "Thalidomide-4-O-CH2-COO(t-Bu)," the recruitment of the Cereblon (CRBN) E3 ligase is paramount.[1][2] The formation of this POI-PROTAC-CRBN complex is the crucial first step in the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] Therefore, robust biophysical characterization of this ternary complex is a cornerstone of PROTAC development.
This guide provides a comparative overview of key biophysical methods used to validate and quantify the formation of these critical ternary complexes. We present supporting experimental data from studies on thalidomide-based PROTACs, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate validation strategy. While specific data for PROTACs using the exact "Thalidomide-4-O-CH2-COO(t-Bu)" moiety is limited in publicly available literature, the data and protocols presented for analogous thalidomide-based PROTACs provide a strong representative foundation for experimental design and data interpretation.
Comparison of Biophysical Methods for Ternary Complex Validation
A variety of biophysical techniques are employed to quantify the formation, stability, and kinetics of PROTAC-induced ternary complexes. These methods provide critical parameters such as the dissociation constant (K D), cooperativity (α), and kinetic rate constants (k on and k off). The choice of method often depends on factors such as the availability of purified proteins, the need for kinetic data, and the desired throughput.
| Method | Principle | Key Parameters Measured | Advantages | Limitations | Representative Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[5][6] | K D (affinity), k on (association rate), k off (dissociation rate), cooperativity (α).[5] | Real-time, label-free kinetic data. High sensitivity. Can determine both binary and ternary interactions.[7] | Requires immobilization of one binding partner, which may affect its activity. Can be complex to set up and analyze for ternary systems. | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a titrant to a sample in solution.[8][9] | K D (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry (n), cooperativity (α).[8][9] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction. Considered the "gold standard" for binding affinity.[9][10] | Low throughput, requires large amounts of pure protein. Not suitable for very weak or very tight binders. | Low |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore when brought into proximity by the ternary complex. Time-resolved detection minimizes background fluorescence.[11][12] | Apparent K D , ternary complex stability, cooperativity (α).[11][12] | Homogeneous assay format, high throughput, sensitive. Can be used with purified proteins or in cell lysates.[13] | Requires labeling of binding partners, which can interfere with the interaction. Prone to the "hook effect" at high PROTAC concentrations.[13] | High |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET™) | A live-cell proximity-based assay measuring energy transfer from a NanoLuc® luciferase donor to a HaloTag® acceptor when brought together by the PROTAC.[14][15][16] | Ternary complex formation in a cellular context, apparent cellular K D , complex stability over time.[15][16] | Provides data on ternary complex formation within a physiological, live-cell environment. Allows for kinetic measurements.[16] | Requires genetic engineering of cells to express tagged proteins. Indirect measurement of binding. | Medium to High |
Signaling Pathway and Experimental Workflows
To effectively validate ternary complex formation, it is essential to understand the underlying biological pathway and the workflows of the chosen biophysical methods.
CRBN-Mediated Protein Degradation Pathway
Thalidomide-based PROTACs hijack the CRL4^CRBN^ E3 ubiquitin ligase complex. The PROTAC simultaneously binds to the target protein and CRBN, bringing them into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[17][18][19][20][21]
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Experimental Workflow: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. The workflow for assessing ternary complex formation typically involves immobilizing one of the proteins and flowing the other components over the sensor surface.
Caption: A typical experimental workflow for SPR-based analysis of ternary complex formation.
Experimental Workflow: NanoBRET™ in Live Cells
The NanoBRET™ assay provides insights into ternary complex formation within a physiological cellular context. This workflow involves the use of engineered cells expressing tagged proteins.
Caption: Experimental workflow for NanoBRET™-based detection of ternary complexes in live cells.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key biophysical assays, which should be optimized for the specific POI and PROTAC system.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic and affinity constants for binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified recombinant POI and CRBN-DDB1 complex
-
Thalidomide-based PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Covalently immobilize the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC-CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to measure the binary binding kinetics.
-
Binary Interaction (PROTAC-POI): To determine the PROTAC-POI affinity, either immobilize the POI and inject the PROTAC, or use a solution-based affinity measurement if immobilization is not feasible.
-
Ternary Complex Formation:
-
Inject a constant concentration of the POI over the CRBN surface to confirm no direct interaction.
-
Pre-incubate a constant, saturating concentration of the POI with a dilution series of the PROTAC.
-
Inject the POI-PROTAC mixtures over the CRBN surface to measure the kinetics of ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary binding models) to determine K D, k on, and k off. Calculate the cooperativity factor (α) as the ratio of the binary K D (POI-PROTAC) to the ternary K D (POI binding to PROTAC-CRBN). An α > 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant POI and CRBN-DDB1 complex
-
Thalidomide-based PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration (PROTAC into CRBN): Fill the ITC cell with the CRBN-DDB1 solution and the syringe with the PROTAC solution. Titrate the PROTAC into the CRBN solution and measure the heat changes.
-
Binary Titration (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution. Titrate to determine the binary binding thermodynamics.
-
Ternary Titration:
-
Fill the ITC cell with the POI.
-
Fill the syringe with the PROTAC and titrate to saturate the POI.
-
In a separate experiment, fill the cell with a pre-formed POI-PROTAC binary complex.
-
Fill the syringe with the CRBN-DDB1 complex and titrate to measure the thermodynamics of ternary complex formation.
-
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine K D, ΔH, ΔS, and stoichiometry (n). Calculate cooperativity (α) from the binary and ternary binding affinities.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To quantify ternary complex formation in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader
-
Tagged recombinant proteins (e.g., His-tagged POI, GST-tagged CRBN)
-
Lanthanide-labeled antibody against one tag (e.g., anti-GST-Tb)
-
Acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-d2)
-
Thalidomide-based PROTAC
-
Assay buffer
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged proteins, labeled antibodies, and a serial dilution of the PROTAC in assay buffer.
-
Assay Setup: In a microplate, add the tagged POI, tagged CRBN, and the PROTAC dilution series.
-
Incubation: Incubate the plate to allow for complex formation.
-
Detection: Add the donor and acceptor labeled antibodies and incubate.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect."[13]
NanoBioluminescence Resonance Energy Transfer (NanoBRET™)
Objective: To monitor ternary complex formation in live cells.
Materials:
-
Cell line (e.g., HEK293)
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN fusions
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with BRET filters
Protocol:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the BRET ratio indicates ternary complex formation.
Conclusion
The validation of ternary complex formation is a critical and multi-faceted process in the development of effective thalidomide-based PROTACs. A comprehensive understanding of the strengths and limitations of various biophysical methods is essential for selecting the most appropriate assays. By employing a combination of techniques such as SPR for kinetic analysis, ITC for thermodynamic profiling, and TR-FRET or NanoBRET™ for higher-throughput screening and cellular validation, researchers can gain a deep and quantitative understanding of the molecular interactions that drive targeted protein degradation. This knowledge is invaluable for the rational design and optimization of next-generation PROTAC therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selvita.com [selvita.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Schematic representation of targeted protein degradation of PXR by a CRBN-based PROTAC., by K, R [biorender.com]
- 21. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mechanism of Action: A Comparative Guide to Proteasome Inhibition Assays
For researchers and drug development professionals, unequivocally demonstrating that a compound's mechanism of action (MoA) is via proteasome inhibition requires a multi-faceted approach. This guide provides a comparative overview of key assays, presenting quantitative data, detailed protocols, and visual workflows to build a robust MoA dossier.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in critical processes like cell cycle progression, signal transduction, and apoptosis.[1] The system first tags protein substrates with a polyubiquitin chain, marking them for recognition and degradation by the 26S proteasome complex.[1][2] The 20S core particle of the proteasome possesses three main catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3][4] Small molecule inhibitors typically target one or more of these active sites.
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
Direct Measurement of Proteasome Activity
The most direct method to confirm MoA is to measure the catalytic activity of the proteasome in the presence of the inhibitor. This is typically achieved using assays that measure the cleavage of specific peptide substrates linked to a reporter molecule.
Comparison of Direct Assay Platforms
| Assay Type | Principle | Throughput | Pros | Cons |
| Fluorogenic Assays | Cleavage of a peptide-fluorophore conjugate (e.g., Suc-LLVY-AMC for CT-L activity) by the proteasome releases a fluorescent signal.[5][6] | Medium to High | Sensitive, well-established, quantitative, can be used in cell lysates and whole cells.[7] | Potential for interference from fluorescent compounds; requires a fluorescence plate reader. |
| Luminogenic Assays | A specific peptide substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal ("glow-type").[8][9] | High | Highly sensitive, excellent signal-to-background ratio, simple "add-mix-measure" format ideal for HTS.[9] | Generally more expensive than fluorescent kits; requires a luminometer. |
Experimental Protocol: Cell-Based Fluorogenic Proteasome Activity Assay
This protocol details the measurement of chymotrypsin-like (CT-L) activity in live cells treated with a proteasome inhibitor.
Materials:
-
Cells of interest cultured in 96-well, black-walled, clear-bottom plates.
-
Proteasome inhibitor (test compound) and positive control inhibitor (e.g., MG132).
-
Assay Buffer (e.g., HEPES-based buffer).
-
Fluorogenic Proteasome Substrate: Suc-LLVY-AMC (for CT-L activity), dissolved in DMSO.
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of your test inhibitor for the desired time (e.g., 1-4 hours). Include wells for vehicle-only (negative control) and a known proteasome inhibitor like MG132 (positive control).
-
Cell Lysis (Optional, for Lysate-Based Assay): For a lysate-based version, wash cells with cold PBS, add lysis buffer, scrape, and collect the lysate.[6] Centrifuge to pellet debris and use the supernatant.
-
Substrate Addition: For a live-cell assay, add the Suc-LLVY-AMC substrate directly to each well to a final concentration of ~50-100 µM. For a lysate assay, add the substrate to the collected cell lysate in a fresh plate.[6]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the signal from inhibitor-treated wells to the vehicle-only control wells. Plot the normalized activity versus inhibitor concentration and calculate the IC50 value.
Caption: Experimental workflow for a cell-based proteasome activity assay.
Upstream & Downstream Confirmatory Assays
To build a compelling case for a specific MoA, direct enzymatic assays should be corroborated by observing the expected biological consequences of proteasome inhibition within the cell. This involves looking at events immediately upstream (accumulation of ubiquitinated proteins) and downstream (cellular outcomes like apoptosis).
Caption: Logical flow for confirming the mechanism of action.
Comparison of Confirmatory Assays
| Assay Type | Principle | Information Gained | Pros | Cons |
| Ubiquitin Western Blot | Uses an antibody against ubiquitin to detect the accumulation of high molecular weight poly-ubiquitinated proteins in cell lysates after inhibitor treatment. | Confirms blockage of the degradation machinery, an immediate upstream consequence.[5] | Direct evidence of UPS pathway disruption; relatively straightforward. | Not quantitative; does not identify specific ubiquitinated proteins. |
| CHX Chase Assay | Protein synthesis is blocked with cycloheximide (CHX). The degradation rate of a specific protein is monitored over time by Western blot, with and without the proteasome inhibitor.[10] | Confirms that a specific protein's stabilization is due to blocked degradation, not increased synthesis.[10] | Provides protein-specific degradation kinetics. | Labor-intensive; requires a good antibody for the protein of interest. |
| Apoptosis Assay | Proteasome inhibition is a potent inducer of apoptosis. Assays can measure markers like caspase activation, PARP cleavage, or DNA fragmentation. | Confirms a key downstream functional outcome of proteasome inhibition in cancer cells. | Biologically relevant endpoint; many commercial kits available. | Indirect evidence; other cytotoxic mechanisms could also induce apoptosis. |
Experimental Protocol: Cycloheximide (CHX) Chase Assay
This protocol is used to determine if a test compound stabilizes a known, short-lived proteasome substrate (e.g., p27, c-Myc).
Materials:
-
Cells cultured in 6-well plates.
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).
-
Test inhibitor and vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the protein of interest and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in multiple 6-well plates to have enough for a full time course.
-
Pre-treatment: Treat cells with the test inhibitor or vehicle for a short period (e.g., 1-2 hours) to establish proteasome blockade.
-
CHX Addition: Add CHX to all wells at a final concentration of 10-100 µg/mL to halt protein synthesis. This is Time 0 (T0).
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes). To harvest, wash with cold PBS and lyse the cells directly in the plate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody for the protein of interest, followed by the HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.[10]
-
Strip and re-probe the membrane for a loading control like β-actin.
-
-
Data Analysis: Quantify the band intensities for the protein of interest and normalize to the loading control. Plot the normalized protein levels against time for both vehicle- and inhibitor-treated samples. In the vehicle-treated cells, the protein level should decrease over time. In the inhibitor-treated cells, the protein should be stabilized, showing a much slower rate of degradation.[10]
Quantitative Comparison of Common Proteasome Inhibitors
Different proteasome inhibitors exhibit distinct properties regarding their reversibility, subunit selectivity, and potency. These differences can translate to varied biological outcomes and toxicity profiles.[10]
| Inhibitor | Class | Binding Mechanism | Primary Target(s) | IC50 (Chymotrypsin-Like Activity) | Key Characteristics |
| Bortezomib (Velcade®) | Peptide Boronate | Reversible[2][10] | β5 (ChT-L), β1 (C-L)[10] | ~5-30 nM (cell-dependent)[5] | First-in-class inhibitor; has known off-target activity against other serine proteases, which may contribute to neurotoxicity.[10] |
| Carfilzomib (Kyprolis®) | Peptide Epoxyketone | Irreversible[10] | Highly selective for β5 (ChT-L)[10] | ~10-25 nM | Shows greater selectivity and sustained proteasome inhibition compared to bortezomib; may overcome bortezomib resistance.[2][10] |
| MG132 | Peptide Aldehyde | Reversible[10] | β5 (ChT-L), β1 (C-L) | ~100-200 nM | Widely used as a research tool; less potent and selective than clinical inhibitors; also inhibits other proteases like calpains. |
Note: IC50 values are highly dependent on the assay conditions, cell type, and incubation time. The values presented are representative ranges from published literature for comparative purposes.
References
- 1. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Influence of Linker Length on the Degradation Efficiency of 4-Substituted Thalidomide PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key determinant of a PROTAC's efficacy is the linker connecting the target-binding moiety to the E3 ligase ligand. This guide provides a comparative analysis of how linker length, specifically in the context of 4-substituted thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, impacts degradation efficiency. While direct comparative data for "Thalidomide-4-O-CH2-COO(t-Bu)" with varying linker lengths is not extensively available in the public domain, this guide synthesizes findings from studies on structurally related 4-substituted thalidomide PROTACs to provide valuable insights into the structure-activity relationship (SAR) of linker length.
The choice of linker is not arbitrary; it governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is crucial for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long or flexible linker can lead to unproductive binding modes and inefficient ubiquitination.[4]
Comparative Analysis of Degradation Efficiency
The degradation potency of a PROTAC is commonly quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies on 4-substituted thalidomide-based PROTACs targeting various proteins, illustrating the impact of linker length on degradation efficiency. It is important to note that the optimal linker length is target-dependent and requires empirical determination.[5]
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| p38α | PEG/Alkyl | < 15 | Less Effective | - | Shorter linkers were found to be less effective in promoting degradation. | [5] |
| p38α | PEG/Alkyl | 15 - 17 | Optimal Performance | - | A specific range of linker lengths was identified for potent degradation. | [5] |
| TBK1 | Alkyl/Ether | < 12 | No Degradation | - | Linkers below a certain length threshold were inactive. | [4] |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | > 90 | A broad range of longer linkers induced potent degradation. | [4] |
| H-PGDS | Direct Conjugation | 0 | Potent | - | A short, rigid linkage can be highly effective for certain targets.[6] | [6] |
| BRD4 | PEG | 1 unit | > 5000 | ~50 | A single PEG unit can significantly reduce degradation potency in some contexts. | [7] |
Data Interpretation: The presented data underscores that the relationship between linker length and degradation efficiency is not linear and is highly dependent on the specific target protein and the overall architecture of the PROTAC. For some targets, a narrow optimal linker length exists, while for others, a broader range may be effective. The composition of the linker (e.g., PEG vs. alkyl) also plays a significant role in the physicochemical properties and efficacy of the PROTAC.[2][5]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing degradation efficiency.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to characterize the performance of 4-substituted thalidomide-based degraders.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
-
Assay Plate Preparation:
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
Add a serial dilution of the PROTAC to the wells.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).[2]
-
Conclusion
The optimization of linker length is a critical and empirically driven process in the development of potent and selective 4-substituted thalidomide-based PROTACs. The provided data and protocols offer a framework for the systematic evaluation of linker modifications. Researchers and drug developers should consider synthesizing and evaluating a library of PROTACs with varying linker lengths and compositions to identify the optimal degrader for a given target. The careful characterization of degradation efficiency and ternary complex formation will continue to be essential in advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In vivo validation of "Thalidomide-4-O-CH2-COO(t-Bu)" based PROTACs in animal models
In Vivo Performance of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) against traditional small molecule inhibitors. PROTACs represent a novel therapeutic modality that leverages the body's own ubiquitin-proteasome system to achieve targeted protein degradation, offering a distinct mechanism from inhibitors that merely block protein function.[1]
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors, like JQ1, function by binding to the active site of a target protein, thereby inhibiting its activity.[1] In contrast, PROTACs such as dBET1 act as a bridge between the target protein (e.g., BRD4) and an E3 ubiquitin ligase.[1] Thalidomide and its derivatives are effective ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This catalytic mechanism allows for the removal of the entire protein, which can lead to more profound and durable downstream effects compared to simple inhibition.[1]
Comparative In Vivo Performance Data
The following tables summarize the key characteristics and in vivo efficacy data from a preclinical study comparing the thalidomide-based PROTAC dBET1 with the BET small molecule inhibitor JQ1 in an acute myeloid leukemia (AML) model.[3]
Table 1: Compound Overview
| Feature | dBET1 (PROTAC) | JQ1 (Small Molecule Inhibitor) |
| Target Protein | Bromodomain-containing protein 4 (BRD4) | Bromodomain-containing protein 4 (BRD4) |
| E3 Ligase Ligand | Thalidomide derivative (recruits CRBN) | Not Applicable |
| Mechanism of Action | Induces proteasomal degradation of BRD4 | Binds to and inhibits the function of BRD4 |
Table 2: In Vivo Efficacy in AML Xenograft Model
| Parameter | dBET1 | Vehicle Control |
| Animal Model | Tumor-bearing mice (AML) | Tumor-bearing mice (AML) |
| Treatment | 50 mg/kg, daily intraperitoneal (i.p.) injections | Vehicle control, daily i.p. injections |
| Treatment Duration | 14 days | 14 days |
| Primary Outcome | Significant tumor regression | Uncontrolled tumor growth |
| Pharmacodynamics | Marked reduction in BRD4 protein levels in tumors | No change in BRD4 protein levels |
Note: This data is representative of findings that show thalidomide-based PROTACs can offer a more effective therapeutic strategy than their corresponding small molecule inhibitors.[1]
Detailed Experimental Protocols
The following is a representative protocol for an in vivo efficacy study of a thalidomide-based PROTAC in a cancer xenograft model, based on published methodologies.[1][3]
1. Cell Culture and Xenograft Model Establishment:
-
Cell Line: A human cancer cell line relevant to the target protein's function (e.g., MV4;11 for AML to test BRD4 degraders) is cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) aged 6-8 weeks are used.
-
Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
2. Compound Formulation and Administration:
-
Formulation: The PROTAC (e.g., dBET1) is formulated in a suitable vehicle for in vivo administration (e.g., a solution of 5% N,N-dimethylacetamide, 15% Solutol HS 15, and 80% sterile water).
-
Dosing and Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. The PROTAC is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily). The control group receives injections of the vehicle only.
3. Efficacy and Pharmacodynamic Assessment:
-
Efficacy Endpoint: The study continues for a predetermined period (e.g., 14 days), with continuous monitoring of tumor volume and animal body weight (as a measure of toxicity).[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised from a subset of animals at a specific time point post-final dose.
-
Tissue Processing: Tumors are homogenized to extract proteins.
-
Western Blot Analysis: Protein levels of the target (e.g., BRD4) and downstream markers (e.g., c-MYC) are quantified by Western blot to confirm target degradation in the tumor tissue.
References
Unbiased Off-Target Profiling of Thalidomide-Based PROTACs: A Comparative Guide to Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative proteomics-based approaches for the unbiased off-target profiling of Proteolysis Targeting Chimeras (PROTACs), with a focus on those derived from the "Thalidomide-4-O-CH2-COO(t-Bu)" scaffold. As this specific molecule is a key intermediate for synthesizing Cereblon (CRBN)-recruiting PROTACs, this guide will utilize representative data from well-characterized thalidomide-based PROTACs to illustrate the principles and methodologies of off-target analysis. The objective is to furnish researchers with the necessary frameworks to assess the selectivity of their own PROTAC molecules.
Data Presentation: On-Target vs. Off-Target Degradation
The primary goal of off-target profiling is to ensure the selective degradation of the intended protein of interest (POI) while minimizing effects on other proteins in the proteome. Quantitative mass spectrometry is the gold standard for this, enabling an unbiased and global assessment of protein abundance changes following PROTAC treatment.[1][2]
Below are representative tables summarizing quantitative proteomics data for thalidomide-based PROTACs targeting BRD4, a well-studied protein in cancer. This data, adapted from literature, exemplifies how on-target and off-target degradation are quantified and compared.
Table 1: On-Target Degradation Profile of a Representative Thalidomide-Based PROTAC
| Target Protein | PROTAC | Concentration (µM) | % Degradation (Dmax) | DC50 (nM) | Reference |
| BRD4 | ARV-825 (CRBN-based) | 1 | >95% | <1 | [3] |
| BRD4 | Alternative VHL-based PROTAC | 1 | ~90% | ~18 | [3] |
This table demonstrates the high on-target potency of a CRBN-based PROTAC, ARV-825, in degrading BRD4.
Table 2: Representative Off-Target Proteomics Data for a Thalidomide-Based PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -4.5 | < 0.001 | On-Target |
| BRD2 | BRD2 | -3.8 | < 0.001 | Known Homologue |
| BRD3 | BRD3 | -3.5 | < 0.001 | Known Homologue |
| ZFP91 | ZFP91 | -1.5 | < 0.05 | Yes (Neosubstrate) |
| IKZF1 | IKZF1 | -1.2 | < 0.05 | Yes (Neosubstrate) |
| CDK6 | CDK6 | -0.2 | > 0.05 | No |
| GAPDH | GAPDH | 0.1 | > 0.05 | No |
This hypothetical table, based on typical outcomes, illustrates how quantitative proteomics can identify both the intended on-target degradation and potential off-targets, including known homologues and thalidomide-dependent neosubstrates. A significant negative Log2 fold change and a low p-value indicate potential degradation that requires further validation.[4][5]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow for quantitative proteomics-based off-target profiling.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for quantitative proteomics.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable off-target profiling. The following protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment.
Protocol 1: Global Proteomics Workflow for Off-Target Identification
1. Cell Culture and PROTAC Treatment
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the thalidomide-based PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and, if available, a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[4]
-
Harvest cells, wash with ice-cold PBS, and store pellets at -80°C.
2. Protein Extraction and Digestion
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take equal amounts of protein from each sample and perform reduction, alkylation, and overnight digestion with trypsin.[6]
3. Peptide Labeling (TMT)
-
Label the resulting peptide mixtures with TMT reagents according to the manufacturer's protocol. Each sample (e.g., different PROTAC concentrations, controls) is labeled with a unique TMT tag.[7]
-
Combine the labeled peptide samples into a single tube.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Analyze the multiplexed peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.[2]
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).[7] This involves peptide identification, protein inference, and quantification of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to controls.[4]
Protocol 2: Quantitative Western Blotting for Hit Validation
1. Sample Preparation
-
Culture and treat cells with the PROTAC as described in Protocol 1.
-
Lyse cells and quantify protein concentration.
2. Gel Electrophoresis and Transfer
-
Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by size and transfer them to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
4. Detection and Quantification
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).[3]
Conclusion
Quantitative proteomics is an indispensable tool for the unbiased and comprehensive assessment of PROTAC selectivity. By providing a global view of the proteome, this technology enables the identification of unintended off-target degradation events, including the degradation of structurally related proteins and thalidomide-dependent neosubstrates.[6][8] While no specific off-target data for "Thalidomide-4-O-CH2-COO(t-Bu)" PROTACs are publicly available, the principles and protocols outlined in this guide, using data from well-studied thalidomide-based PROTACs, provide a robust framework for researchers to evaluate the safety and specificity of their novel protein degraders. A rigorous, multi-pronged approach combining global proteomics with targeted validation methods is essential for the successful development of safe and effective PROTAC therapeutics.[2]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
